Product packaging for Azido-PEG8-acid(Cat. No.:)

Azido-PEG8-acid

Cat. No.: B605881
M. Wt: 467.5 g/mol
InChI Key: URUGOEBULOZLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG8-acid is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37N3O10 B605881 Azido-PEG8-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h1-18H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUGOEBULOZLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG8-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG8-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. Its unique properties, including a discrete polyethylene glycol (PEG) chain, a terminal azide group for "click" chemistry, and a carboxylic acid for amide bond formation, make it a versatile tool in the development of advanced therapeutics and research reagents.

Core Properties and Structure

This compound, with the chemical formula C19H37N3O10, is a well-defined molecule featuring an eight-unit PEG spacer.[1][2] This discrete PEG chain length ensures uniformity in conjugates, simplifying analysis and improving reproducibility compared to polydisperse PEG linkers.[3] The terminal azide (N3) and carboxylic acid (COOH) functionalities offer orthogonal reactivity, allowing for sequential and site-specific conjugation of different molecules.[4]

Physicochemical Properties
PropertyValueReferences
Chemical Formula C19H37N3O10[1]
Molecular Weight ~467.51 g/mol
CAS Number 1214319-92-2
Purity Typically ≥95% or >96%
Solubility Water, DMSO, DCM, DMF
Appearance Varies (often a solid or oil)
Storage -20°C, desiccated

Key Applications

The bifunctional nature of this compound makes it a valuable linker in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic payload to an antibody. The PEG spacer enhances the solubility and stability of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs for targeted protein degradation. The PEG linker's length and flexibility are crucial for the formation of a productive ternary complex.

  • Bioconjugation and Labeling: It is used to attach biomolecules to surfaces, nanoparticles, or other molecules for various research applications. The azide group allows for highly specific "click" chemistry reactions.

  • Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, while the azide group remains available for subsequent reactions.

Experimental Protocols

The utility of this compound stems from the selective reactivity of its two functional groups. Below are detailed protocols for the two primary conjugation reactions.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid

This protocol describes the activation of the carboxylic acid group of this compound for conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Conjugation Buffer: 0.1 M PBS (phosphate-buffered saline), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound from the stock solution to the Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the this compound solution.

    • Incubate for 15 minutes at room temperature to form the NHS-ester.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker over the amine-containing molecule is a common starting point, but this should be optimized.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

    • Purify the conjugate to remove excess linker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of an this compound conjugate and an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (prepared using Protocol 1 or a similar method)

  • Alkyne-functionalized molecule

  • Copper (II) Sulfate (CuSO4)

  • Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)

  • Reducing Agent: Sodium Ascorbate

  • Conjugation Buffer: PBS or other suitable buffer

  • DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM CuSO4 stock solution in water.

    • Prepare a 200 mM THPTA or TBTA ligand stock solution in water or DMSO/water.

    • Prepare a fresh 100 mM sodium ascorbate stock solution in water.

    • Dissolve the azide- and alkyne-functionalized molecules in a suitable buffer or co-solvent like DMSO.

  • Catalyst Premix:

    • In a separate tube, mix CuSO4 and the ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the copper-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule (a molar ratio of 1:1.5 to 1:5 of azide to alkyne is a common starting point).

    • Add the premixed copper-ligand complex to the reaction mixture (typically 10-25 equivalents relative to the limiting reagent).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 20-40 equivalents).

    • Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules and the copper catalyst.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and the chemical logic of using this compound.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation1 Step 2: Amide Bond Formation cluster_conjugation2 Step 3: Click Chemistry A This compound C Activated Azido-PEG8-NHS Ester A->C 15 min, RT B EDC, NHS in Activation Buffer (pH 5.5) B->C E Azido-PEG8-Molecule Conjugate C->E 2h, RT or O/N, 4°C in Conjugation Buffer (pH 7.2-7.5) D Amine-containing Molecule (e.g., Protein) D->E G Final Bioconjugate E->G CuSO4, Ligand, NaAsc (30-60 min, RT) F Alkyne-containing Molecule F->G

Caption: General workflow for a two-step conjugation using this compound.

PROTAC_synthesis cluster_step1 Step 1: Conjugate to E3 Ligase Ligand cluster_step2 Step 2: Conjugate to Target Protein Ligand A This compound C EDC/NHS Activation A->C B Amine-functionalized E3 Ligase Ligand D Azido-PEG8-E3 Ligase Ligand B->D C->D F CuAAC (Click Chemistry) D->F E Alkyne-functionalized Target Protein Ligand E->F G Final PROTAC Molecule F->G

Caption: Synthesis of a PROTAC using this compound as the linker.

ADC_Synthesis cluster_antibody_mod Step 1: Antibody Modification cluster_drug_conjugation Step 2: Drug Conjugation antibody Antibody (e.g., with Lysine residues) azide_ab Azide-functionalized Antibody antibody->azide_ab linker This compound activated_linker Activated Azido-PEG8-NHS Ester linker->activated_linker EDC, NHS activated_linker->azide_ab Amide Bond Formation adc Antibody-Drug Conjugate (ADC) azide_ab->adc CuAAC (Click Chemistry) alkyne_drug Alkyne-modified Cytotoxic Drug alkyne_drug->adc

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

An In-depth Technical Guide on the Role of the PEG8 Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Linkers in Bioconjugation

Bioconjugation is the chemical strategy of joining two or more molecules, where at least one is a biomolecule, to create a novel construct with the combined functionalities of its components.[1] This powerful technique is the foundation for many advanced therapeutics and research tools, including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and PEGylated proteins.[2][3] The linker, a seemingly simple component that connects the molecular entities, is a critical determinant of the conjugate's overall stability, efficacy, and pharmacokinetic profile.[4][5] Among the various types of linkers, those based on polyethylene glycol (PEG) have become indispensable, primarily due to their hydrophilicity, biocompatibility, and flexible nature.

This technical guide focuses specifically on the Polyethylene Glycol 8 (PEG8) spacer, a discrete PEG (dPEG®) linker comprising eight ethylene glycol units. Unlike traditional polydisperse PEGs, a discrete PEG linker has a precisely defined length and molecular weight, which ensures the creation of homogeneous bioconjugates with consistent properties and improved batch-to-batch reproducibility. We will explore the core properties of the PEG8 linker, its significant advantages in drug development, and its key applications, supported by quantitative data and detailed experimental protocols.

Core Properties and Advantages of the PEG8 Linker

The PEG8 linker offers a unique balance of properties that make it highly advantageous for a wide range of bioconjugation applications. Its core attributes stem from its chemical structure—a chain of eight repeating ethylene oxide units.

2.1 Enhanced Solubility and Reduced Aggregation

A significant challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads. This hydrophobicity can lead to aggregation, reduced stability, and accelerated clearance from circulation. The PEG8 linker acts as a "hydrophilicity reservoir," effectively masking the hydrophobic nature of the payload. This enhanced hydrophilicity improves the solubility of the entire conjugate, prevents aggregation, and increases its stability in aqueous environments.

2.2 Improved Pharmacokinetics (PK)

PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy for improving the pharmacokinetic profile of a therapeutic. The hydrophilic nature of the PEG8 spacer increases the hydrodynamic radius of the bioconjugate. This increased size can reduce renal clearance, thereby extending the molecule's circulation half-life. Studies have shown that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance and improving the exposure and tolerability of ADCs.

2.3 Biocompatibility and Reduced Immunogenicity

PEG is known for its excellent biocompatibility and low immunogenicity. The flexible PEG8 chain can create a "shielding" effect, which can mask potential epitopes on the bioconjugate, thereby reducing the likelihood of an immune response. This is a crucial attribute for therapeutics that require repeated administration.

2.4 Optimal Spatial Orientation and Flexibility

The defined length and flexibility of the PEG8 linker provide optimal spacing between the conjugated molecules. In the context of PROTACs, the length of the PEG spacer is critical for enabling the formation of a stable and catalytically competent ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation. Similarly, in ADCs, the linker ensures that the payload does not sterically hinder the antibody's ability to bind to its target antigen.

Data Presentation: Quantitative Impact of PEG8 Linkers

The inclusion of a PEG8 linker has a quantifiable impact on the properties of bioconjugates. The following tables summarize key data from various studies.

Table 1: Impact of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8 ~2.5 0.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. As shown, increasing the PEG linker length up to PEG8 significantly decreases the clearance rate. Beyond PEG8, further increases in length in this study did not result in a significant additional reduction in clearance.

Table 2: Comparison of Linker Technologies for ADC Homogeneity and Stability

Linker TechnologyTarget ResidueBond FormedStabilityHomogeneityKey AdvantagesKey Disadvantages
m-PEG8-AldehydeN-terminal amine, LysineSecondary Amine (after reduction)HighModerate to HighStable bond, potential for site-specificity.Requires a reduction step.
m-PEG8-NHS EsterLysineAmideHighLow to ModerateHigh reactivity, well-established chemistry.Can lead to heterogeneous products.
m-PEG8-MaleimideCysteineThioetherModerate to HighHighSite-specific conjugation.Potential for instability (retro-Michael addition).

Table 3: Physicochemical Properties of a Representative PEG8-containing PROTAC Linker

PropertyValue
Compound Name(S, R, S)-AHPC-PEG8-acid
Molecular FormulaC39H59ClN6O12
Molecular Weight855.37 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO
Purity (by HPLC)≥98%

Key Applications of PEG8 Linkers

The advantageous properties of PEG8 linkers have led to their widespread use in several cutting-edge areas of drug development.

4.1 Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG8 linker is crucial for bridging the gap between the antibody and the potent cytotoxic payload. It enhances the solubility of ADCs carrying hydrophobic drugs, improves their pharmacokinetic profile, and allows for the construction of ADCs with higher drug-to-antibody ratios (DARs) without significant aggregation. The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker that contains a PEG8 chain to help balance the hydrophobicity of the payload and improve the ADC's stability.

4.2 Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical component of a PROTAC's design. PEG linkers, including PEG8, are considered the "gold standard" in PROTAC design. The length and flexibility of the PEG8 spacer are essential for allowing the PROTAC to induce a stable and productive ternary complex, which is a prerequisite for efficient protein degradation.

Visualization of Key Processes

Diagrams illustrating the chemical reactions and experimental workflows can aid in understanding the application of PEG8 linkers in bioconjugation.

ADC_Synthesis_Workflow ADC Synthesis Workflow with a Heterobifunctional PEG8 Linker cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: Conjugation and Purification Amine_Drug Amine-containing Cytotoxic Drug Drug_Linker_Intermediate Maleimide-PEG8-Drug Intermediate Amine_Drug->Drug_Linker_Intermediate NHS Ester Reaction (Amide bond formation) PEG8_Linker Maleimide-PEG8-NHS Ester PEG8_Linker->Drug_Linker_Intermediate Conjugation Thiol-Maleimide Conjugation Drug_Linker_Intermediate->Conjugation Antibody Monoclonal Antibody (mAb) Reduced_Antibody Reduced mAb (with free thiols) Antibody->Reduced_Antibody Reduction (e.g., TCEP) Reduced_Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: ADC synthesis workflow using a heterobifunctional PEG8 linker.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - PEG8 - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Degradation Degradation Ub_Target->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

References

An In-Depth Technical Guide to PEGylated Linkers for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the precise delivery and enhanced efficacy of drug molecules are paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a therapeutic agent, has emerged as a transformative strategy in drug development. This process utilizes PEGylated linkers, which are bifunctional molecules that incorporate a PEG chain to connect a drug to another molecule, such as an antibody, peptide, or nanoparticle. These linkers are instrumental in improving the pharmacokinetic and pharmacodynamic profiles of therapeutics by increasing solubility, extending circulation half-life, and reducing immunogenicity.[1][2][3] This in-depth technical guide provides a comprehensive overview of PEGylated linkers, their various types, mechanisms of action, and applications in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of PEGylation and the Role of Linkers

PEG is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, imparts several beneficial properties.[2][4] The PEG linker acts as a flexible spacer, influencing the overall characteristics of the resulting conjugate.

Key Advantages of PEGylation:

  • Enhanced Solubility: PEG linkers can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.

  • Prolonged Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell around the drug, increasing its hydrodynamic radius and shielding it from renal clearance and enzymatic degradation. This leads to a longer circulation time in the bloodstream.

  • Reduced Immunogenicity: By masking the surface of therapeutic proteins, PEGylation can decrease their recognition by the immune system, thereby lowering the risk of an immune response.

  • Improved Stability: The PEG chain can protect the drug from enzymatic degradation and aggregation.

Types of PEGylated Linkers

The versatility of PEG linkers lies in the ability to tailor their architecture and chemical properties to specific applications.

dot

PEG_Linker_Types cluster_architecture Architecture cluster_functionality Functionality cluster_cleavability Cleavability Linear Linear Single PEG chain Branched Branched Multiple PEG arms from a central core Multi-Arm Multi-Arm Three or more PEG arms Homobifunctional Homobifunctional Identical reactive groups at both ends Heterobifunctional Heterobifunctional Different reactive groups at each end Cleavable Cleavable Breaks under specific physiological conditions Non-Cleavable Non-Cleavable Stable, permanent linkage PEG Linker PEG Linker PEG Linker->Linear PEG Linker->Branched PEG Linker->Multi-Arm PEG Linker->Homobifunctional PEG Linker->Heterobifunctional PEG Linker->Cleavable PEG Linker->Non-Cleavable

Caption: Classification of PEGylated linkers based on their architecture, functionality, and cleavability.

Based on Architecture:
  • Linear PEG Linkers: These consist of a single, straight PEG chain and are the most common type used in drug delivery.

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core, which can lead to a greater hydrodynamic volume and enhanced shielding effects compared to linear PEGs of the same molecular weight.

  • Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more arms, often used in hydrogel formation and for creating conjugates with high drug loading.

Based on Functionality:
  • Homobifunctional PEG Linkers: Possess identical reactive groups at both ends, making them suitable for cross-linking similar molecules.

  • Heterobifunctional PEG Linkers: Feature different reactive groups at each terminus, allowing for the controlled conjugation of two different molecules, such as a drug and a targeting ligand.

Based on Cleavability:
  • Cleavable PEG Linkers: Designed to be stable in circulation but break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes in target cells. This is a crucial feature for controlled drug release in targeted therapies like Antibody-Drug Conjugates (ADCs).

  • Non-Cleavable PEG Linkers: Provide a stable and permanent connection between the drug and the carrier molecule.

Quantitative Impact of PEGylated Linkers

The choice of PEG linker significantly impacts the physicochemical and pharmacokinetic properties of the resulting conjugate. The following tables summarize quantitative data from various studies.

Table 1: Effect of PEG Molecular Weight on Protein Pharmacokinetics
ProteinPEG TypePEG Molecular Weight (kDa)Half-life (t½)Reference
Interferon-αUnmodified-2.3 h
Interferon-αLinear124.6 h
Interferon-α-2aBranched40~50 h
Interferon-α-2bLinear12Shorter than 40 kDa branched
α-ChymotrypsinLinear2Increased stability
α-ChymotrypsinLinear5Increased stability
Affibody-MMAE ConjugateLinear-19.6 min
Affibody-MMAE ConjugateLinear449.2 min
Affibody-MMAE ConjugateLinear10219.0 min
Table 2: Impact of PEG Linker Length on ADC Efficacy
ADC PayloadPEG Linker Length (Number of PEG units)In Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionPlasma ClearanceReference
MMAE2Potent35-45%Higher
MMAE4Potent35-45%Higher
MMAE8Less Potent75-85%Lower
MMAE12Less Potent75-85%Lower
MMAE24Less Potent75-85%Lower
Table 3: Solubility Enhancement of Poorly Soluble Drugs by PEGylation
DrugPEG ConjugateSolubility IncreaseReference
SN38Multi-arm PEG (4-arm, 40 kDa)400- to 1000-fold
SN38EZN-2208 (4-arm PEG)~1000-fold
Coumarin-6mPEG-PDLLA-decyl (2.5% w/v)40-50 fold
Table 4: Comparison of Linear vs. Branched PEG Linkers
PropertyLinear PEGBranched PEGReference
Hydrodynamic RadiusSmaller for same MWLarger for same MW
In Vivo Half-lifeShorterLonger
Drug Loading PotentialLowerHigher
Steric HindranceLowerHigher

Applications in Research and Drug Development

PEGylated linkers are integral to various advanced therapeutic strategies.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's properties are critical for the ADC's stability in circulation and the efficient release of the payload inside the target cell.

PEGylated Nanoparticles and Liposomes

PEGylation of nanoparticles and liposomes creates a "stealth" effect, shielding them from the mononuclear phagocyte system and prolonging their circulation time. This allows for enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Small Molecule Drug Delivery

PEGylation can overcome the poor solubility of many small molecule drugs, enabling their systemic administration and improving their pharmacokinetic profiles.

Signaling Pathways and Cellular Uptake

The efficacy of targeted therapies utilizing PEGylated linkers, particularly ADCs, is dependent on their cellular internalization and intracellular trafficking.

dot

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding EarlyEndosome Early Endosome (pH 6.0-6.5) Receptor->EarlyEndosome 2. Internalization (Endocytosis) LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 3. Trafficking Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome 4. Fusion DrugRelease Payload Release Lysosome->DrugRelease 5. Linker Cleavage (Acidic pH, Enzymes) Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target 6. Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis 7. Cytotoxicity

Caption: General pathway of ADC internalization, trafficking, and payload release.

Upon binding to its target receptor on the cell surface, the ADC-receptor complex is internalized, primarily through clathrin-mediated endocytosis. The complex is then trafficked through early and late endosomes to the lysosome. The acidic environment and enzymatic activity within the lysosome facilitate the cleavage of cleavable linkers, releasing the cytotoxic payload to exert its therapeutic effect.

For HER2-targeting ADCs, the binding of the antibody to the HER2 receptor can modulate downstream signaling pathways like PI3K–AKT–mTOR and RAS–MAPK, in addition to initiating internalization. The efficiency of this internalization and subsequent trafficking is a key determinant of the ADC's efficacy.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated conjugates.

Experimental Workflow for PEGylation

dot

PEGylation_Workflow Start Start ReagentPrep 1. Reagent Preparation (Protein, Activated PEG Linker) Start->ReagentPrep Conjugation 2. Conjugation Reaction (e.g., NHS ester or Maleimide chemistry) ReagentPrep->Conjugation Purification 3. Purification (e.g., SEC, IEX) Conjugation->Purification Characterization 4. Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization End End Product: Purified PEGylated Conjugate Characterization->End

Caption: A typical experimental workflow for the synthesis and purification of a PEGylated protein.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol is suitable for labeling proteins with available primary amine groups (e.g., lysine residues).

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Equilibrate the PEG-NHS ester vial to room temperature before opening.

  • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.

  • Calculate the volume of the PEG-NHS ester stock solution needed to achieve a desired molar excess over the protein (a 20-fold molar excess is a common starting point).

  • Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purify the PEGylated protein from unreacted PEG and quenching buffer using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol is for labeling proteins with available sulfhydryl groups (e.g., cysteine residues).

Materials:

  • Thiol-containing protein solution (1-10 mg/mL in a thiol-free, degassed buffer, pH 7.0-7.5, e.g., PBS with EDTA)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare a 10 mM stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

  • If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP. If DTT is used, it must be removed before adding the maleimide reagent.

  • Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protecting it from light.

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.

Characterization of PEGylated Conjugates
  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC): To separate and quantify the different PEGylated species (mono-, di-, multi-PEGylated) and any remaining unmodified protein.

  • Ion-Exchange Chromatography (IEX): Can be used to separate positional isomers of PEGylated proteins.

  • Mass Spectrometry (e.g., MALDI-TOF): To determine the precise molecular weight of the conjugate and the degree of PEGylation.

Conclusion

PEGylated linkers are a cornerstone of modern drug delivery, offering a powerful and versatile platform to enhance the therapeutic properties of a wide range of molecules. The ability to customize the architecture, functionality, and cleavability of these linkers allows for the fine-tuning of drug candidates to achieve optimal solubility, stability, and pharmacokinetic profiles. A thorough understanding of the quantitative impact of different linker types and detailed experimental protocols for their use are essential for researchers and drug development professionals seeking to harness the full potential of PEGylation in creating safer and more effective therapies. The continued innovation in linker design promises to further expand the applications of this technology in addressing unmet medical needs.

References

An In-Depth Technical Guide to Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate design of antibody-drug conjugates (ADCs) hinges on the critical role of the linker. This component, bridging the monoclonal antibody (mAb) to the potent cytotoxic payload, dictates the ADC's stability, mechanism of drug release, and ultimately, its therapeutic index. Among the diverse linker strategies, non-cleavable linkers have emerged as a robust class, offering distinct advantages in terms of stability and safety. This technical guide provides a comprehensive exploration of non-cleavable ADC linkers, delving into their core mechanism, chemical diversity, and the experimental protocols essential for their evaluation.

The Core Principle: A Reliance on Lysosomal Degradation

Unlike their cleavable counterparts that are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers form a stable, covalent bond between the antibody and the cytotoxic drug.[1][2] This bond is resistant to enzymatic or chemical cleavage in the bloodstream, ensuring the ADC remains intact during circulation and minimizing premature drug release that could lead to off-target toxicity.[3][4]

The release of the cytotoxic payload from an ADC equipped with a non-cleavable linker is a multi-step process that relies entirely on the cellular machinery of the target cancer cell.[5]

Mechanism of Action:

  • Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC, forming an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, an organelle filled with a cocktail of potent degradative enzymes.

  • Antibody Catabolism: Within the harsh environment of the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.

  • Payload Liberation: Crucially, the non-cleavable linker remains attached to the cytotoxic drug and the amino acid residue to which it was originally conjugated on the antibody. This "amino acid-linker-payload" complex is the active cytotoxic entity that is then released from the lysosome into the cytoplasm to exert its cell-killing effect.

This absolute dependence on lysosomal degradation ensures that the payload is released specifically within the target cell, thereby enhancing the therapeutic window of the ADC.

Chemical Diversity of Non-Cleavable Linkers

The chemical architecture of non-cleavable linkers is designed for maximum stability. The most prevalent types are based on thioether and maleimidocaproyl (MC) chemistries.

  • Thioether Linkers: These are among the most widely used non-cleavable linkers. A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which is featured in the FDA-approved ADC, Ado-trastuzumab emtansine (Kadcyla®). The SMCC linker connects the antibody to the payload via a stable thioether bond. The cyclohexane ring within the SMCC structure provides steric hindrance, which further protects the thioether bond from hydrolysis.

  • Maleimidocaproyl (MC) Linkers: The MC linker is another common non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.

  • Novel Non-Cleavable Linkers: To further enhance properties such as hydrophilicity and optimize pharmacokinetic profiles, novel non-cleavable linkers are being explored. These include structures incorporating polyethylene glycol (PEG) moieties, alkynes, and piperazine groups.

Data Presentation: A Comparative Overview

The choice between a cleavable and a non-cleavable linker profoundly impacts the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative perspective.

Linker TypeADC ConstructPlasma Half-life (t½)Stability (% Intact ADC after incubation)Reference
Non-Cleavable (Thioether) Trastuzumab-MCC-DM1 (T-DM1)Longer than disulfide-linked ADCHigh stability in human plasma
Cleavable (Disulfide) Trastuzumab-SPP-DM1Shorter than T-DM1Faster clearance in rats
Non-Cleavable (PEG-based) Amino-PEG6-C2-MMADStable over 4.5 days in mouse plasma>80% intact after 7 days in mouse plasma
Cleavable (Val-Cit) Sulfatase-cleavable linker conjugateHigh plasma stability (>7 days)Hydrolyzed within 1 hour in mouse plasma

Table 1. Comparative Plasma Stability of ADCs with Non-Cleavable and Cleavable Linkers. This table highlights the enhanced plasma stability typically observed with non-cleavable linkers compared to some cleavable counterparts.

Linker TypeADC ConstructCell LineTarget AntigenIC50Reference
Non-Cleavable Cys-linker-MMAEBT-474 (HER2+)HER2~1 x 10⁻¹¹ M
Non-Cleavable Cys-linker-MMAEMCF-7 (HER2-)HER2~1 x 10⁻⁹ M (Bystander)
Cleavable (Val-Ala) Val-Ala linker ADCHER2+ cellsHER292 pmol/L
Non-Cleavable Non-cleavable ADCHER2+ cellsHER2609 pmol/L
Cleavable (Sulfatase) Sulfatase-linker ADCHER2+ cellsHER261 pmol/L

Table 2. In Vitro Cytotoxicity of ADCs with Non-Cleavable and Cleavable Linkers. This table presents a comparison of the cytotoxic potency of ADCs with different linker types against cancer cell lines.

Linker TypeADC ConstructTumor ModelDosingTumor Growth Inhibition (TGI)Reference
Non-Cleavable Site I-PEG6-C2-MMADBxPC3 xenograft10 mg/kg, single doseSignificant tumor regression
Non-Cleavable (degradation-sensitive site) Site A-PEG6-C2-MMADBxPC3 xenograft10 mg/kg, single doseReduced efficacy compared to stable site
Non-Cleavable (degradation-resistant payload) Site A-PEG6-C2-Aur3377BxPC3 xenograft10 mg/kg, single doseEfficacy comparable to stable site MMAD ADC
Cleavable Erbitux-vc-PAB-MMAEA549 xenograftNot specifiedEffective tumor growth inhibition

Table 3. Comparative In Vivo Efficacy of ADCs in Xenograft Models. This table provides insights into the anti-tumor activity of ADCs with non-cleavable linkers in preclinical models.

Experimental Protocols

The rigorous evaluation of non-cleavable ADCs requires a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of a Non-Cleavable ADC using SMCC Chemistry

This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody using the SMCC crosslinker.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • SMCC crosslinker (freshly prepared in DMSO or DMF)

  • Thiol-containing cytotoxic payload

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.5)

  • Desalting columns (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Modification with SMCC: a. Prepare the antibody in Amine Reaction Buffer. b. Add a 5- to 20-fold molar excess of SMCC solution to the antibody solution. The optimal ratio should be determined empirically. c. Incubate the reaction for 30-60 minutes at room temperature. d. Immediately remove excess, unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.

  • Conjugation of Thiol-Containing Payload: a. Prepare the thiol-containing payload in a compatible solvent (e.g., DMSO). b. Add the payload solution to the maleimide-activated antibody solution at a 1.5- to 5-fold molar excess over the introduced maleimide groups. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. d. Quench any unreacted maleimide groups by adding a quenching solution to a final concentration of 10 mM and incubating for 15-30 minutes.

  • Purification and Characterization: a. Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Characterization: Drug-to-Antibody Ratio (DAR) Determination

4.2.1. UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR.

Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the payload in the ADC solution based on their distinct absorbance maxima.

Procedure:

  • Determine the molar extinction coefficients of the antibody (ε_Ab) and the payload (ε_Drug) at two different wavelengths (e.g., 280 nm for the antibody and the λ_max of the drug).

  • Measure the absorbance of the ADC solution at the same two wavelengths (A_280 and A_λmax).

  • Calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]) using the following equations:

    • A_280 = (ε_Ab,280 * [Ab]) + (ε_Drug,280 * [Drug])

    • A_λmax = (ε_Ab,λmax * [Ab]) + (ε_Drug,λmax * [Drug])

  • Calculate the average DAR: DAR = [Drug] / [Ab]

4.2.2. Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC is a powerful technique to determine the distribution of different drug-loaded species and calculate the average DAR.

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity, leading to stronger retention on the HIC column. This allows for the separation of species with different numbers of conjugated drugs.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: High salt buffer (e.g., 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol).

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in a buffer with a salt concentration that promotes binding to the column.

  • Chromatography:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

    • Inject the ADC sample.

    • Elute the bound species using a decreasing salt gradient (increasing percentage of Mobile Phase B).

  • Data Analysis:

    • Identify the peaks corresponding to the naked antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, 6, 8, etc.).

    • Calculate the percentage of each species based on the peak area.

    • Calculate the average DAR using the weighted average of the DAR of each species and its relative abundance.

Evaluation of ADC Stability and Drug Release

4.3.1. In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature drug release in a biologically relevant matrix.

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots of the plasma-ADC mixture.

  • Analyze the samples to determine the amount of intact ADC and/or released payload. This can be done using various techniques:

    • ELISA: To quantify the total antibody and the conjugated antibody.

    • LC-MS/MS: To quantify the released payload.

    • HIC-HPLC: To assess changes in the DAR profile over time.

  • Calculate the percentage of intact ADC or the amount of released payload at each time point to determine the stability profile.

4.3.2. Lysosomal Degradation Assay

This assay simulates the intracellular processing of the ADC and confirms the release of the active payload.

Procedure:

  • Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.

  • Incubate the ADC with the lysosomal preparation at 37°C in an acidic buffer (pH 4.5-5.5) to mimic the lysosomal environment.

  • At different time points, stop the reaction (e.g., by adding a protease inhibitor cocktail or by protein precipitation).

  • Analyze the reaction mixture by LC-MS/MS to identify and quantify the released "amino acid-linker-payload" catabolite.

In Vivo Efficacy Studies in Xenograft Models

This is the gold standard for evaluating the anti-tumor activity of an ADC in a preclinical setting.

Procedure:

  • Xenograft Model Establishment: a. Culture a human cancer cell line that expresses the target antigen of the ADC. b. Implant the tumor cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice). c. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: a. Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, ADC, naked antibody, and a positive control ADC if available). b. Administer the treatments intravenously (i.v.) at a predetermined dose and schedule.

  • Monitoring: a. Measure tumor volume and mouse body weight 2-3 times per week. b. Monitor the general health and behavior of the mice.

  • Efficacy Endpoint: a. The study is typically terminated when the tumors in the control group reach a predetermined size. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to non-cleavable ADC linkers.

NonCleavable_ADC_Mechanism cluster_extracellular Extracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Antibody Catabolism Payload Active Payload (AA-Linker-Drug) Degradation->Payload 5. Payload Liberation Cytotoxicity Cell Death Payload->Cytotoxicity 6. Cytotoxicity

Caption: Mechanism of action for a non-cleavable ADC.

ADC_Synthesis_Workflow Start Start AntibodyPrep Antibody Preparation (in Amine Reaction Buffer) Start->AntibodyPrep SMCC_Addition Addition of SMCC Crosslinker AntibodyPrep->SMCC_Addition Incubation1 Incubation (30-60 min, RT) SMCC_Addition->Incubation1 Desalting Removal of Excess SMCC (Desalting Column) Incubation1->Desalting MaleimideActivatedAb Maleimide-Activated Antibody Desalting->MaleimideActivatedAb Conjugation Conjugation Reaction MaleimideActivatedAb->Conjugation PayloadPrep Thiol-Payload Preparation PayloadPrep->Conjugation Incubation2 Incubation (1-2h RT or O/N 4°C) Conjugation->Incubation2 Quenching Quenching (e.g., Tris-HCl) Incubation2->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for ADC synthesis using SMCC.

InVivo_Efficacy_Workflow Start Start CellCulture Tumor Cell Culture (Target Antigen+) Start->CellCulture Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment ADC Administration (i.v.) Randomization->Treatment Monitoring Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint DataAnalysis Data Analysis (TGI, Statistics) Endpoint->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vivo ADC efficacy testing.

References

The Double-Edged Sword: An In-depth Technical Guide to the Steric Hindrance Effects of Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug development, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1] The process of attaching PEG chains, known as PEGylation, creates a hydrophilic shield around the molecule, which can reduce immunogenicity and prolong circulation time by preventing protein adsorption and proteolytic degradation.[2] However, the very properties that make PEG linkers advantageous can also introduce a significant challenge: steric hindrance.[3] This phenomenon, arising from the spatial arrangement of the PEG chain, can obstruct interactions between the conjugated molecule and its biological target.[4]

This technical guide provides a comprehensive overview of the steric hindrance effects of long PEG linkers, with a focus on their impact in critical areas of drug development such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and nanoparticle-based drug delivery systems. Through a detailed examination of quantitative data, experimental protocols, and key molecular interactions, this document aims to equip researchers with the knowledge to rationally design and optimize PEGylated therapeutics.

Data Presentation: The Influence of PEG Linker Length on Bioconjugate Performance

The length of a PEG linker is a critical parameter that must be empirically optimized for each specific application, as it represents a trade-off between favorable pharmacokinetics and potential loss of in vitro potency.[5] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics in ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

The inclusion of PEG linkers in ADCs can mitigate the aggregation propensity caused by hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs). Longer PEG chains generally lead to improved plasma and tumor exposures.

PEG UnitsAntibody/PayloadKey FindingReference
0 (Control)-Decreased tumor weights by 11%.
2Trastuzumab-MMAE35-45% decrease in tumor weights. Similar tumor exposure to PEG4.
4Trastuzumab-MMAE35-45% decrease in tumor weights. Similar tumor exposure to PEG2.
8Trastuzumab-MMAE75-85% reduction in tumor weights. Significantly higher tumor exposure than shorter PEGs. A PEG8 side chain was found to be the minimum length for optimal slower clearance.
12Trastuzumab-MMAE75-85% reduction in tumor weights. Similar but significantly higher tumor exposure than shorter PEGs.
24Trastuzumab-MMAE75-85% reduction in tumor weights. Similar but significantly higher tumor exposure than shorter PEGs.
4 or 10 kDaZHER2-MMAE4.5- and 22-fold reduction in in vitro cytotoxicity, respectively, compared to a non-PEGylated conjugate.
PEG Molecular WeightConjugatePlasma Half-Life ExtensionReference
4 kDaZHER2-PEG4K-MMAE2.5-fold increase.
10 kDaZHER2-PEG10K-MMAE11.2-fold increase.
Proteolysis Targeting Chimeras (PROTACs)

The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The optimal linker length is highly dependent on the specific target and E3 ligase combination.

Linker LengthKey ConsiderationImpact on PROTAC FunctionReference
Too ShortMay lead to steric hindrance.Can prevent the formation of a stable ternary complex.
OptimalFacilitates productive ternary complex formation.Efficient target protein ubiquitination and degradation.
Too LongCan result in a non-productive complex.May lead to a decrease in potency due to a higher entropic penalty upon binding. The ubiquitination sites on the target protein may not be accessible to the E3 ligase.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in studying PEGylated molecules is crucial for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

PROTAC_Mechanism_of_Action cluster_0 PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein Target->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PEGylation_Workflow Start Start: Protein & PEG Reagent Prepare Prepare Protein and PEG Reagent Solutions Start->Prepare Conjugate Conjugation Reaction (e.g., NHS ester or Maleimide chemistry) Prepare->Conjugate Quench Quench Reaction (Optional) Conjugate->Quench Purify Purify PEGylated Protein (e.g., SEC, Dialysis) Quench->Purify Characterize Characterize Conjugate (e.g., MS, SDS-PAGE, HPLC) Purify->Characterize End End: Purified PEGylated Protein Characterize->End Troubleshooting_Bioconjugation Problem Low Conjugation Efficiency Possible Causes Solutions Cause1 Steric Hindrance The target functional group is inaccessible. Problem->Cause1 Identify Cause2 Incorrect Reaction Conditions Suboptimal pH, temperature, or reaction time. Problem->Cause2 Identify Cause3 Inactive Reagents Hydrolysis or degradation of reactive groups. Problem->Cause3 Identify Solution1 Use a longer PEG linker Perform site-directed mutagenesis to introduce a more accessible conjugation site Optimize linker-to-protein molar ratio Cause1->Solution1 Address with Solution2 Optimize reaction buffer pH Adjust temperature and incubation time Cause2->Solution2 Address with Solution3 Use fresh reagents Ensure proper storage conditions Cause3->Solution3 Address with

References

Methodological & Application

Application Notes and Protocols for Azido-PEG8-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Azido-PEG8-acid, a heterobifunctional linker, in click chemistry for the bioconjugation of proteins, peptides, and other molecules. This versatile reagent incorporates an azide (N₃) group for click chemistry and a terminal carboxylic acid (-COOH) for covalent attachment to primary amines. The eight-unit polyethylene glycol (PEG8) spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][2]

Core Principles

This compound is employed in a two-stage conjugation process. First, the carboxylic acid is activated to react with a primary amine on the target molecule (e.g., a lysine residue on a protein), forming a stable amide bond. Subsequently, the terminal azide group is available for highly specific and efficient conjugation to an alkyne-containing molecule via a "click" reaction.

There are two primary forms of azide-alkyne click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[3][4] The catalyst is typically generated in situ from a copper(II) salt and a reducing agent.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Data Presentation

Table 1: Quantitative Comparison of CuAAC and SPAAC
ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Reaction Rate Very fast (can be minutes to a few hours)Generally slower than CuAAC, highly dependent on the cyclooctyne used (minutes to several hours)
Biocompatibility Potential cytotoxicity due to copper catalystHighly biocompatible, suitable for in vivo applications
Reagents Azide, terminal alkyne, copper(II) salt, reducing agent (e.g., sodium ascorbate), copper-chelating ligand (e.g., THPTA)Azide, strained cyclooctyne (e.g., DBCO, BCN)
Side Reactions Potential for oxidative damage to biomolecules if not properly managedMinimal side reactions due to high specificity
Table 2: Influence of Cyclooctyne Structure on SPAAC Reaction Rates
CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideNotes
BCN~0.1Good reactivity and smaller size.
DBCO0.3 - 1.0Higher reactivity due to increased ring strain.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol describes the initial step of conjugating this compound to a protein via its primary amines.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve the desired amount of this compound in the Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the activated linker to the protein is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

    • Purify the azide-functionalized protein using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the azide-functionalized protein and an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (prepare fresh)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be freshly made).

  • Reaction Setup:

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.

    • In the reaction vessel, combine the azide-functionalized protein with the desired molar excess of the alkyne-containing molecule (typically 4-10 fold excess).

    • Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation and Purification:

    • Gently mix and incubate the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction with a DBCO-functionalized molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

    • Ensure the azide-functionalized protein is in the Reaction Buffer.

  • SPAAC Reaction:

    • Add the DBCO-functionalized molecule to the azide-functionalized protein solution. A 1.5 to 5-fold molar excess of the DBCO-reagent is a good starting point.

    • The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove the unreacted DBCO-functionalized molecule.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation & Amine Coupling cluster_click Step 2: Click Chemistry Conjugation Azido_PEG8_Acid This compound Activated_Ester Activated NHS Ester Azido_PEG8_Acid->Activated_Ester Activation (15 min, RT) EDC_NHS EDC/NHS in MES Buffer (pH 4.7-6.0) EDC_NHS->Activated_Ester Azide_Protein Azide-Functionalized Protein Activated_Ester->Azide_Protein Coupling (2h RT or O/N 4°C) Protein Amine-containing Protein (e.g., Antibody) Protein->Azide_Protein Azide_Protein2 Azide-Functionalized Protein Azide_Protein3 Azide-Functionalized Protein Alkyne_Molecule Alkyne-containing Molecule CuAAC CuAAC Reaction Alkyne_Molecule->CuAAC Final_Conjugate Final Bioconjugate CuAAC->Final_Conjugate SPAAC SPAAC Reaction SPAAC->Final_Conjugate DBCO_Molecule DBCO-containing Molecule DBCO_Molecule->SPAAC Azide_Protein2->CuAAC Azide_Protein3->SPAAC adc_mechanism cluster_targeting Targeting & Internalization cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Antigen Tumor-Specific Antigen Antigen->Binding Binding->Tumor_Cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

References

Application Notes and Protocols for Azido-PEG8-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and mechanism of action.[1][2] Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC development due to their ability to enhance hydrophilicity, reduce aggregation, and improve the overall pharmacological properties of the conjugate.[3][4]

Azido-PEG8-acid is a heterobifunctional, non-cleavable linker containing an 8-unit PEG chain.[5] This discrete PEG linker provides a balance of increased hydrophilicity and a defined spacer length, which can lead to more homogeneous ADCs with improved batch-to-batch reproducibility. The terminal azide and carboxylic acid groups allow for a two-step conjugation strategy, typically involving the attachment of the payload to the carboxylic acid and subsequent conjugation to the antibody via the azide group using click chemistry.

These application notes provide detailed protocols for the synthesis of ADCs using this compound, along with quantitative data highlighting the impact of PEGylation on ADC properties.

Key Advantages of PEG8 Linkers in ADCs

The incorporation of a PEG8 linker in ADC design offers several advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic PEG chain mitigates this issue, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life. Studies have shown that a PEG8 linker is often the minimum length required to achieve significantly slower clearance rates.

  • Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody, reducing the risk of an immune response.

  • Improved Tolerability: By reducing non-specific uptake and improving the pharmacokinetic profile, PEG linkers can contribute to a wider therapeutic window and better tolerability of the ADC.

Data Presentation

The following tables summarize the impact of PEG linker length on key ADC properties, with a focus on the benefits observed with PEG8 linkers.

PropertyImpact of PEGylationQuantitative Insights (General)
Aggregation DecreasedPEGylated linkers have been shown to significantly reduce the percentage of high molecular weight species (aggregates), particularly at higher DARs. For instance, at a DAR of ~8, ADCs with certain PEG linkers showed approximately 6% aggregate formation after 28 days, compared to 12% for a less optimized PEGylated linker.
Solubility IncreasedThe enhanced hydrophilicity imparted by PEG linkers allows for the use of more hydrophobic payloads and enables conjugation in aqueous-based buffers, minimizing the need for organic co-solvents that can denature the antibody.
Pharmacokinetics (PK) ImprovedThe inclusion of a PEG8 linker has been demonstrated to significantly decrease the clearance rate of ADCs in preclinical models. In one study, clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.
In Vivo Tolerability IncreasedIn a mouse tolerability study, conjugates with PEGs smaller than PEG8 were not well-tolerated at a 50 mg/kg dose, leading to significant weight loss. In contrast, ADCs with PEG8 and longer linkers were well-tolerated.
Drug-to-Antibody Ratio (DAR) Enables Higher DARsPEG linkers can facilitate the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation.
Linker LengthEffect on Clearance RateIn Vivo EfficacyIn Vitro Cytotoxicity
No PEG HighOften reduced due to rapid clearanceCan be high
PEG4 Moderately HighVariableVariable
PEG8 Low (Optimal)Often improved due to better PK profileMay be slightly reduced compared to no PEG
PEG12/PEG24 LowSimilar to PEG8May be further reduced

This data is synthesized from multiple sources and is intended to show general trends. The optimal PEG linker length is context-dependent and should be determined empirically for each specific ADC.

Experimental Protocols

The synthesis of an ADC using this compound typically follows a two-stage process:

  • Stage 1: Conjugation of this compound to the Payload. The carboxylic acid moiety of the linker is activated and reacted with an amine-functionalized payload.

  • Stage 2: Conjugation of the Azido-PEG8-Payload to the Antibody. The azide-functionalized payload is then conjugated to an alkyne-modified antibody via a copper-catalyzed or strain-promoted click chemistry reaction.

Stage 1: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a payload with a primary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM) (optional, for extraction)

  • DIPEA (N,N-Diisopropylethylamine) (optional)

  • Purification system (e.g., Reverse Phase HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.2 equivalents) and EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS ester. The reaction can be monitored by LC-MS.

  • Payload Preparation:

    • Dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the payload solution to the activated Azido-PEG8-NHS ester solution.

    • If the payload is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1.5 equivalents) to neutralize it.

    • Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification:

    • Purify the Azido-PEG8-Payload conjugate from unreacted starting materials and byproducts using an appropriate method, such as Reverse Phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy.

    • Lyophilize the purified product to obtain a stable powder for the next stage.

Stage 2: Conjugation of Azido-PEG8-Payload to an Alkyne-Modified Antibody (CuAAC)

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-functionalized payload to an antibody containing an alkyne group.

Materials:

  • Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG8-Payload (dissolved in DMSO or DMF)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)

  • Freshly prepared Sodium Ascorbate solution (e.g., 100 mM in water)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

  • Analytical instruments for ADC characterization (e.g., UV-Vis Spectrophotometer, HIC-HPLC, LC-MS)

Procedure:

  • Preparation of Reagents:

    • Ensure all solutions are freshly prepared, especially the Sodium Ascorbate solution.

  • Catalyst Complex Formation:

    • In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • To the alkyne-modified antibody solution, add the Azido-PEG8-Payload solution. A molar excess of the payload-linker (e.g., 5-10 fold) over the antibody is typically used. The final concentration of the organic solvent (DMSO/DMF) should ideally be below 10% (v/v).

    • Add the pre-formed Cu(I)-THPTA complex to the antibody-payload mixture.

    • Initiate the reaction by adding the Sodium Ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light.

  • Purification:

    • Purify the resulting ADC from unreacted payload-linker and other reagents using Size-Exclusion Chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. Alternatively, Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) can be used for a more detailed analysis of the DAR distribution.

    • Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC preparation by SEC.

    • Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.

Visualizations

Experimental Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Payload-Linker Synthesis cluster_stage2 Stage 2: ADC Synthesis (Click Chemistry) A This compound C Activated Azido-PEG8-NHS Ester A->C Activation (15-30 min) B EDC, NHS in DMF/DMSO B->C E Azido-PEG8-Payload C->E Conjugation (2-4h) D Amine-Payload D->E F Purification (RP-HPLC) E->F G Characterization (LC-MS, NMR) F->G I Azido-PEG8-Payload G->I H Alkyne-Modified Antibody K Crude ADC H->K CuAAC Reaction (1-2h) I->K J CuSO4, THPTA, Na Ascorbate J->K L Purification (SEC) K->L M Final ADC L->M N Characterization (DAR, Purity) M->N

Caption: Workflow for ADC synthesis using this compound.

Generalized ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) in Bloodstream Binding Binding ADC->Binding 1. Targeting Receptor Target Antigen/Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation 3. Lysosomal Trafficking Payload_Release Payload Release Degradation->Payload_Release 4. Payload Liberation Cell_Death Cytotoxicity & Apoptosis Payload_Release->Cell_Death 5. Induction of

Caption: Generalized mechanism of action for an ADC.

Conclusion

This compound is a versatile and effective linker for the synthesis of antibody-drug conjugates. Its defined length and hydrophilic nature contribute to the generation of more homogeneous and stable ADCs with favorable pharmacokinetic profiles. The protocols provided herein offer a framework for the successful conjugation of payloads to antibodies using this linker. As with any ADC development program, optimization of reaction conditions and thorough characterization of the final product are crucial for achieving the desired therapeutic properties.

References

Application Notes and Protocols for Utilizing Azido-PEG8-acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Azido-PEG8-acid Linker

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate disease-causing proteins by harnessing the cell's own protein degradation machinery, the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Among various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity and biocompatibility. This compound is a versatile PEG-based PROTAC linker that offers several advantages. Its eight-unit PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC, which is often a challenge for these large molecules. Furthermore, this compound possesses two distinct functional groups: a terminal azide group and a carboxylic acid group. This allows for a controlled, stepwise synthesis of the PROTAC. The azide group can be utilized in highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate a ligand containing a compatible alkyne or strained cyclooctyne group. The carboxylic acid can be readily activated to form a stable amide bond with an amine-functionalized ligand. This orthogonal reactivity provides flexibility in the synthetic strategy for PROTAC assembly.

Physicochemical and Technical Properties of this compound

PropertyValueReference
Molecular Formula C18H35N3O10N/A
Molecular Weight 465.48 g/mol
Appearance White to off-white solid or oilN/A
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Store at -20°C for long-term stability
Functional Groups Azide (-N3), Carboxylic Acid (-COOH)
PEG Units 8
Reactivity Azide: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), Strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN. Carboxylic Acid: Amide bond formation with primary amines using coupling agents (e.g., HATU, EDC).

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruited by E2 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start Start: this compound Step1 Step 1: Couple E3 Ligase Ligand (e.g., amine-functionalized) to carboxylic acid Start->Step1 Intermediate Azido-PEG8-E3 Ligase Ligand Intermediate Step1->Intermediate Step2 Step 2: Couple POI Ligand (e.g., alkyne-functionalized) to azide via Click Chemistry Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (HPLC) and Characterization (LC-MS, NMR) Final_PROTAC->Purification In_Vitro In Vitro Assays Purification->In_Vitro Cellular Cell-Based Assays Purification->Cellular In_Vitro_Degradation In Vitro Degradation Assay (e.g., Western Blot, ELISA) In_Vitro->In_Vitro_Degradation Ternary_Complex Ternary Complex Formation Assay (e.g., Co-IP, SPR) In_Vitro->Ternary_Complex Cellular_Degradation Cellular Degradation Assay (e.g., Western Blot, HiBiT) Cellular->Cellular_Degradation Functional_Assay Functional Cellular Assay (e.g., Cell Viability, Reporter Gene) Cellular->Functional_Assay Linker_Properties_Efficacy cluster_linker This compound Linker Properties cluster_protac PROTAC Properties & Efficacy Length Defined Length (PEG8) Ternary_Complex Optimal Ternary Complex Formation Length->Ternary_Complex Flexibility Flexibility Flexibility->Ternary_Complex Hydrophilicity Hydrophilicity Solubility Improved Solubility Hydrophilicity->Solubility Permeability Enhanced Cell Permeability Hydrophilicity->Permeability Reactivity Orthogonal Reactivity (Azide and Carboxylic Acid) Synthesis Controlled Synthesis Reactivity->Synthesis Degradation_Efficacy Potent & Selective Protein Degradation Solubility->Degradation_Efficacy Permeability->Degradation_Efficacy Ternary_Complex->Degradation_Efficacy Synthesis->Degradation_Efficacy

References

Application Notes and Protocols: EDC/NHS Activation of Azido-PEG8-acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a widely-used "zero-length" crosslinking chemistry for covalently conjugating primary amine-containing molecules to carboxyl groups. This method is highly efficient and results in the formation of a stable amide bond. The process involves two main stages: the activation of a carboxyl group by EDC to form a highly reactive O-acylisourea intermediate, and the subsequent reaction of this intermediate with NHS to create a more stable, amine-reactive NHS ester.[1] This ester then readily reacts with a primary amine to form the final amide linkage.[1]

Azido-PEG8-acid is a heterobifunctional linker that is ideal for this conjugation strategy. It possesses a terminal carboxylic acid for EDC/NHS-mediated coupling to proteins, antibodies, or other amine-bearing surfaces.[2] The distal azide group remains available for subsequent "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions, enabling the precise and modular assembly of complex bioconjugates.[2][3] This application note provides detailed protocols and best practices for the successful activation of this compound and its conjugation to amine-containing molecules.

Reaction Mechanism & Workflow

The conjugation process can be performed as a one-step or a two-step procedure. The two-step approach is generally recommended as it provides greater control over the reaction and can help to minimize undesirable side-reactions, such as intra- or intermolecular crosslinking of the amine-containing protein if it also possesses carboxyl groups.

G cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Coupling cluster_side Side Reaction Carboxyl Azido-PEG8-COOH Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->Acylisourea + EDC (pH 4.5 - 6.0) EDC EDC NHSEster Amine-Reactive NHS Ester (Semi-Stable) Acylisourea->NHSEster + NHS Hydrolysis Hydrolyzed Acid Acylisourea->Hydrolysis + H2O NHS NHS / Sulfo-NHS Amide Stable Amide Bond (Azido-PEG8-CONH-Molecule) NHSEster->Amide + Molecule-NH2 (pH 7.0 - 8.5) Amine Molecule-NH2 G A 1. Prepare Reagents - Dissolve this compound in Activation Buffer (MES, pH 5.5) - Dissolve Amine-Molecule in Coupling Buffer (PBS, pH 7.2) - Prepare fresh EDC/NHS solutions B 2. Activation Step - Add EDC and NHS to this compound solution - Incubate for 15-30 min at room temperature A->B Start C 3. (Optional) Buffer Exchange - Remove excess EDC/NHS using a desalting column - Equilibrate column with Coupling Buffer (PBS, pH 7.2) B->C Recommended D 4. Coupling Step - Add activated PEG to Amine-Molecule solution - (If not buffer exchanging, adjust pH to 7.2-7.5) - Incubate for 2 hours at RT or overnight at 4°C B->D One-pot alternative C->D E 5. Quench Reaction - Add quenching buffer (e.g., Tris or Hydroxylamine) - Incubate for 15 min at room temperature D->E F 6. Purify Conjugate - Remove unreacted materials via dialysis, SEC, or other chromatographic methods E->F

References

Application Notes: Surface Modification of Materials with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer widely utilized for the surface modification of materials in biomedical and pharmaceutical applications.[1][2] The process of covalently attaching PEG chains to a molecule or surface, known as PEGylation, is a leading strategy to enhance the performance of drugs, nanoparticles, and medical devices. Key advantages conferred by PEGylation include improved drug solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[3][4] Furthermore, PEGylated surfaces are renowned for their "stealth" properties, which effectively reduce nonspecific protein adsorption and cell adhesion, a phenomenon critical for improving the biocompatibility of materials.[3] This resistance to biofouling is crucial for applications ranging from drug delivery systems to medical implants.

Key Applications

  • Drug Delivery Systems : PEGylation is a cornerstone of modern drug delivery, used to improve the pharmacokinetic profiles of therapeutic proteins, peptides, and small molecule drugs. By increasing the hydrodynamic volume of the drug, PEGylation reduces renal clearance, thus extending its circulation time in the bloodstream. This allows for reduced dosing frequency and potentially lower toxicity. Prominent examples include PEGylated liposomes for cancer therapy, such as Doxil®, which leverages PEGylation to enhance drug stability and circulation.

  • Biomaterials and Medical Implants : The surface modification of biomaterials with PEG is critical for minimizing the foreign body reaction, an inflammatory response triggered by implantable devices. PEG layers create a steric barrier that prevents the adsorption of proteins like fibrinogen, which are involved in blood coagulation and the inflammatory cascade. This anti-fouling property is vital for devices such as vascular stents and artificial heart valves.

  • Proteomics and Diagnostics : In diagnostic assays and proteomics, PEGylated surfaces on biosensors or microarrays minimize non-specific binding of proteins and other biomolecules from complex samples like blood serum. This reduction in background noise leads to improved signal-to-noise ratios and more accurate detection of target analytes.

Experimental Protocols: Common PEGylation Chemistries

Several chemical strategies exist for attaching PEG linkers to material surfaces. The choice of method depends on the functional groups available on the substrate and the desired properties of the final conjugate. Below are detailed protocols for three common PEGylation reactions.

Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry

This is one of the most common methods for modifying surfaces rich in primary amines (-NH₂), such as those functionalized with aminopropylsilane (APTES) or proteins with accessible lysine residues. The N-hydroxysuccinimide (NHS) ester of PEG reacts with primary amines in a neutral to slightly basic buffer to form a stable amide bond.

Workflow for Amine-Reactive PEGylation

Workflow for Surface PEGylation via NHS Ester Chemistry cluster_prep Surface Preparation cluster_peg PEGylation Reaction cluster_post Post-Reaction Processing cluster_char Characterization Clean Clean Substrate Activate Activate Surface (e.g., Plasma, Piranha) Clean->Activate Aminate Functionalize with Amines (e.g., APTES) Activate->Aminate PreparePEG Prepare PEG-NHS Solution (10 mM in DMSO/DMF) Aminate->PreparePEG React Incubate Surface with PEG-NHS Solution (30-60 min, RT) PreparePEG->React Quench Quench Reaction (e.g., Tris or Glycine Buffer) React->Quench Rinse Rinse Extensively (Buffer, DI Water) Quench->Rinse Dry Dry Surface (e.g., N2 stream) Rinse->Dry Characterize Analyze Surface (XPS, AFM, Contact Angle) Dry->Characterize

Caption: Workflow for Surface PEGylation via NHS Ester Chemistry.

Materials:

  • Amine-functionalized substrate

  • PEG-NHS Ester (moisture-sensitive, equilibrate to room temperature before opening)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0 (must be amine-free)

  • Quenching Buffer: 25 mM Tris-buffered saline (TBS) or glycine solution, pH 7.2

  • Deionized (DI) water

Procedure:

  • Prepare PEG-NHS Solution : Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to create a 10 mM stock solution. Do not store this solution, as the NHS ester readily hydrolyzes.

  • Reaction Setup : Place the amine-functionalized substrate in a suitable reaction vessel.

  • Initiate PEGylation : Add the PEG-NHS stock solution to the reaction buffer to achieve a final desired concentration (a 10- to 50-fold molar excess over surface amine groups is a common starting point). Ensure the final concentration of organic solvent does not exceed 10% of the total reaction volume.

  • Incubation : Incubate the substrate in the PEG-NHS solution for 30-60 minutes at room temperature or for 2 hours on ice. Gentle agitation can improve reaction efficiency.

  • Quench Reaction : Stop the reaction by removing the PEG solution and adding the Quenching Buffer. Incubate for 5-10 minutes to hydrolyze any unreacted PEG-NHS ester.

  • Washing : Thoroughly rinse the surface with reaction buffer, followed by DI water to remove unreacted PEG and byproducts.

  • Drying : Dry the PEGylated surface using a stream of inert gas (e.g., nitrogen or argon).

  • Storage : Store the modified surface in a desiccated environment to prevent degradation.

Protocol 2: Thiol-Reactive PEGylation via Maleimide Chemistry

This method is highly specific for surfaces functionalized with sulfhydryl (thiol, -SH) groups. The maleimide group reacts with thiols at a neutral or slightly basic pH to form a stable thioether bond. This reaction is particularly useful for orienting peptides or proteins on a surface via a specific cysteine residue.

Workflow for Thiol-Reactive PEGylation

Workflow for Surface PEGylation via Maleimide Chemistry cluster_prep Surface Preparation cluster_peg PEGylation Reaction cluster_post Post-Reaction Processing cluster_char Characterization Clean Clean Substrate Activate Activate Surface Clean->Activate Thiolate Functionalize with Thiols (e.g., MPTMS) Activate->Thiolate PreparePEG Prepare PEG-Maleimide Solution (10-20x molar excess) Thiolate->PreparePEG React Incubate Surface with PEG-Maleimide Solution (2-4h RT or overnight 4°C) PreparePEG->React Rinse Rinse Extensively (Buffer, DI Water) React->Rinse Dry Dry Surface (e.g., N2 stream) Rinse->Dry Characterize Analyze Surface (XPS, AFM, Ellipsometry) Dry->Characterize

Caption: Workflow for Surface PEGylation via Maleimide Chemistry.

Materials:

  • Thiol-functionalized substrate

  • PEG-Maleimide

  • Reaction Buffer: PBS, pH 7.0, or other thiol-free buffer.

  • Washing Solution: DI water or an aqueous buffer.

  • Degassing equipment (optional, to reduce thiol oxidation)

Procedure:

  • Prepare Substrate : Ensure the thiol-functionalized surface is clean and ready for reaction. If possible, perform the reaction in an oxygen-reduced environment to prevent the oxidation of thiol groups to disulfides.

  • Prepare PEG-Maleimide Solution : Dissolve the targeted material (e.g., a thiol-containing peptide to be immobilized) in the reaction buffer. Dissolve PEG-Maleimide in the reaction buffer to create a stock solution (e.g., 100 mg/mL).

  • Initiate PEGylation : Add the PEG-Maleimide stock solution to the substrate. A 10- to 20-fold molar excess of PEG-Maleimide over the available surface thiol groups is generally recommended for sufficient conjugation.

  • Incubation : Stir or gently agitate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Washing : After incubation, remove the reaction solution and wash the surface thoroughly with the washing solution to remove any non-covalently bound PEG-Maleimide.

  • Drying : Dry the surface under a stream of inert gas.

  • Storage : Store the modified surface in a dry, inert atmosphere.

Protocol 3: PEGylation via Copper-Catalyzed Azide-Alkyne "Click Chemistry" (CuAAC)

Click chemistry offers a highly efficient and bioorthogonal method for surface modification. The reaction involves a copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide to form a stable triazole linkage. This requires the surface to be functionalized with one group (e.g., an alkyne) and the PEG linker with the complementary group (an azide).

Workflow for Click Chemistry PEGylation

Workflow for Surface PEGylation via Click Chemistry cluster_prep Surface Functionalization cluster_peg Click Reaction cluster_post Post-Reaction Processing cluster_char Characterization Clean Clean Substrate Functionalize Functionalize with Azide or Alkyne Groups Clean->Functionalize PrepareMix Prepare Reaction Mix: - PEG-Alkyne/Azide - CuSO4 / Sodium Ascorbate - Ligand (TBTA/THPTA) Functionalize->PrepareMix React Incubate Surface with Click Reaction Mix (15-30 min, RT) PrepareMix->React Rinse Rinse Extensively (Buffer, DI Water, EDTA) React->Rinse Dry Dry Surface (e.g., N2 stream) Rinse->Dry Characterize Analyze Surface (XPS, ToF-SIMS, FTIR) Dry->Characterize

Caption: Workflow for Surface PEGylation via Click Chemistry.

Materials:

  • Substrate functionalized with either terminal alkynes or azides.

  • PEG linker with the complementary functional group (azide or alkyne).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate (reducing agent).

  • Copper(I)-stabilizing ligand: Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions.

  • Reaction solvent (e.g., water, t-butanol/water mixture, DMF).

Procedure:

  • Prepare Reagents : Prepare stock solutions of the PEG linker, CuSO₄, sodium ascorbate, and the ligand in the chosen reaction solvent.

  • Prepare Catalyst : In a reaction vessel, mix the CuSO₄ stock solution with the ligand stock solution to pre-form the copper-ligand complex.

  • Initiate Reaction : Place the functionalized substrate in the reaction vessel. Add the PEG linker solution, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.

  • Incubation : Allow the reaction to proceed at room temperature for as little as 15-30 minutes, or longer if required, with gentle agitation.

  • Washing : After the reaction is complete, wash the surface extensively. It is advisable to include a wash step with a chelating agent like EDTA to remove any residual copper, which can be cytotoxic. Follow with washes in DI water and/or appropriate organic solvents.

  • Drying : Dry the surface under a stream of inert gas.

  • Storage : Store the modified surface in a clean, dry environment.

Quantitative Analysis of PEGylated Surfaces

Characterizing the density and conformation of PEG chains on a surface is critical for understanding and predicting its performance. High grafting density typically leads to a "brush" conformation, which is highly effective at repelling proteins, while lower density results in a "mushroom" conformation.

Table 1: Quantitative Analysis of PEG Grafting Density on Nanoparticles

Nanoparticle SystemPEG MW (kDa)Measurement TechniqueGrafting Density (PEG/nm²)Reference
80 nm x 320 nm PRINT NP5Fluorescence0.083 (Brush)
80 nm x 320 nm PRINT NP5Fluorescence0.028 (Mushroom)
9.1 nm Gold NP2TGA2.3
9.1 nm Gold NP20TGA0.8
9.1 nm Gold NP2AUC1.9
9.1 nm Gold NP20AUC1.09
9.1 nm Gold NP2TOC2.46
50 nm Gold Nanocubes3Fluoresceamine Assay1.64
50 nm Gold Nanocubes5Fluoresceamine Assay0.85
50 nm Gold Nanocubes20Fluoresceamine Assay0.14
50 nm Gold Nanocubes5UV-Vis Spectroscopy1.33

TGA: Thermogravimetric Analysis; AUC: Analytical Ultracentrifugation; TOC: Total Organic Carbon Analysis; NP: Nanoparticle.

Table 2: Effect of PEG Surface Density on Protein Adsorption

SurfacePEG MW (kDa)PEG Density (PEG/nm²)ProteinAdsorbed Mass (ng/cm²)Reference
Niobium Oxide2HighMyoglobinLow
Niobium Oxide2LowMyoglobinIncreased
Niobium Oxide2HighFibrinogenLow
Niobium Oxide2LowFibrinogenIncreased
PLL-g-PEG on Nb₂O₅2~0.5 (High)Lysozyme< 5
PLL-g-PEG on Nb₂O₅2~0.2 (Medium)Lysozyme~15-25
PLL-g-PEG on Nb₂O₅20 (Bare)Lysozyme~120

Characterization of PEGylated Surfaces

A combination of analytical techniques is required to confirm the successful covalent attachment of PEG and to quantify the resulting surface properties.

Characterization Workflow

Characterization Workflow for PEGylated Surfaces cluster_confirm Confirm PEG Presence cluster_quantify Quantify PEG Layer cluster_function Assess Surface Properties Start PEGylated Surface XPS XPS (Elemental composition, C-O bond) Start->XPS FTIR FTIR (Vibrational modes of PEG) Start->FTIR Ellipsometry Ellipsometry (Layer thickness) XPS->Ellipsometry TGA TGA (Grafting density on NPs) XPS->TGA HPLC HPLC / SEC (Quantify cleaved PEG) XPS->HPLC NMR NMR (In-situ grafting density) XPS->NMR ContactAngle Contact Angle (Wettability/Hydrophilicity) Ellipsometry->ContactAngle AFM AFM (Surface topography, layer forces) Ellipsometry->AFM ProteinAssay Protein Adsorption Assay (Anti-fouling efficacy) Ellipsometry->ProteinAssay

Caption: Characterization Workflow for PEGylated Surfaces.

  • X-ray Photoelectron Spectroscopy (XPS) : An extremely sensitive surface technique used to determine elemental composition. A successful PEGylation is confirmed by an increase in the carbon (C1s) signal and the appearance of a characteristic C-O ether peak in high-resolution scans.

  • Liquid Chromatography/Mass Spectrometry (LC/MS) : Used to characterize PEGylated peptides and proteins, providing accurate mass data to determine the number and sites of attached PEG chains.

  • High-Performance Liquid Chromatography (HPLC) : Can be used to quantify the amount of PEG on a surface, often by cleaving the PEG from the surface and analyzing the supernatant. Techniques using a charged aerosol detector (CAD) are particularly useful as PEG lacks a strong UV chromophore.

  • Thermogravimetric Analysis (TGA) : Primarily used for nanoparticles, TGA measures the weight loss of the PEG coating as a function of temperature to calculate the grafting density.

  • Atomic Force Microscopy (AFM) : Provides information on surface topography and can be used to measure the thickness of the PEG layer and probe the steric repulsion forces it generates.

  • Contact Angle Goniometry : Measures the surface wettability. A successful PEGylation of a hydrophobic surface typically results in a significant decrease in the water contact angle, indicating increased hydrophilicity.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG8-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG8-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation experiments using this heterobifunctional linker. This compound contains two distinct reactive groups: a carboxylic acid for coupling with primary amines and an azide group for "click chemistry" reactions with alkynes. Successful conjugation requires a two-step approach, and this guide provides detailed troubleshooting, FAQs, and protocols for each stage.

Section 1: Troubleshooting Amide Bond Formation (Carboxylic Acid End)

The carboxylic acid moiety is typically activated with reagents like EDC and NHS to form an NHS ester, which then reacts with primary amines (e.g., lysine residues on a protein) to create a stable amide bond.[1][2] Low efficiency in this step is a common challenge.

Frequently Asked Questions (FAQs): Amine Coupling

Q1: What are the most common reasons for low yield during the NHS ester coupling step?

Low conjugation yield is often due to one or more of the following factors:

  • Suboptimal pH: The reaction is highly pH-dependent.[3][4]

  • Inappropriate Buffer Choice: Buffers containing primary amines (like Tris) will compete with your target molecule.[3]

  • Hydrolysis of the NHS Ester: The activated ester is sensitive to water and will hydrolyze back to an unreactive carboxylic acid, especially at high pH.

  • Degraded Reagents: EDC and NHS are moisture-sensitive and can lose activity over time.

  • Low Reactant Concentrations: Low concentrations can slow the desired reaction, allowing the competing hydrolysis reaction to dominate.

Q2: What is the optimal pH for NHS ester reactions and why?

The optimal pH for most NHS ester conjugations is between 7.2 and 8.5, with pH 8.3-8.5 often recommended as a starting point. This pH range represents a critical balance: it is high enough to ensure a significant portion of the primary amines on your molecule are deprotonated and thus nucleophilic, but not so high that the hydrolysis of the NHS ester becomes excessively rapid. At acidic pH, amines are protonated (-NH3+) and non-reactive.

Q3: Which buffers should I use for the amine coupling reaction?

It is critical to use amine-free buffers. Suitable choices include phosphate, bicarbonate, HEPES, or borate buffers. Avoid buffers that contain primary amines, such as Tris (Tris-HCl), as they will directly compete with your target protein or molecule for reaction with the NHS ester, significantly reducing your yield. If your protein is in an incompatible buffer, a buffer exchange is recommended before starting the conjugation.

Q4: How can I minimize the hydrolysis of my activated this compound?

To minimize hydrolysis, prepare the activated NHS ester solution immediately before use. If using an organic solvent like DMSO or DMF to dissolve the linker, ensure it is anhydrous and that the volume added does not exceed 10% of the total reaction volume. Running the reaction at 4°C can also slow the rate of hydrolysis compared to room temperature.

Q5: How do I stop the reaction once it is complete?

To stop or "quench" the reaction, you can add a small molecule containing a primary amine. Common quenching reagents include Tris-HCl or glycine, typically added to a final concentration of 50-100 mM. These will react with any remaining NHS esters, preventing them from reacting further.

Data Summary: Optimizing NHS Ester Reactions
ParameterRecommended ConditionRationale & Citation
pH 7.2 - 8.5 (start at 8.3)Balances amine reactivity and NHS ester stability.
Buffer Phosphate, Bicarbonate, HEPESAvoids competing primary amines present in buffers like Tris.
Molar Excess of Linker 10- to 20-fold over the target moleculeDrives the reaction towards conjugation over hydrolysis.
Target Molecule Conc. 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Temperature Room Temperature or 4°CLower temperature can reduce the rate of hydrolysis.
Reaction Time 30-60 min (RT) or 2-4 hours (4°C)Time should be optimized for the specific biomolecule.
Solvent (if needed) Anhydrous DMSO or DMF (<10% total volume)Used to dissolve the linker if it has poor aqueous solubility.

Troubleshooting Diagram: NHS Ester Reaction

G start Low Amide Conjugation Yield ph_check Is pH between 7.2-8.5? start->ph_check buffer_check Is buffer amine-free (e.g., PBS, HEPES)? ph_check->buffer_check Yes ph_sol Adjust pH to 8.3 with 0.1 M Bicarbonate/Phosphate buffer. ph_check->ph_sol No reagent_check Are EDC/NHS reagents fresh? buffer_check->reagent_check Yes buffer_sol Perform buffer exchange into PBS or HEPES. buffer_check->buffer_sol No conc_check Is target concentration >1 mg/mL? reagent_check->conc_check Yes reagent_sol Use fresh, anhydrous EDC and NHS. reagent_check->reagent_sol No conc_sol Increase reactant concentrations. Start with 20x molar excess of linker. conc_check->conc_sol No success Yield Improved conc_check->success Yes ph_sol->buffer_check buffer_sol->reagent_check reagent_sol->conc_check conc_sol->success

Caption: Troubleshooting flowchart for low-yield NHS ester reactions.

Section 2: Troubleshooting Triazole Formation (Azide End)

The azide group reacts with a terminal alkyne via a 1,3-dipolar cycloaddition to form a stable triazole linkage. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), known as "click chemistry".

Frequently Asked Questions (FAQs): Azide-Alkyne Cycloaddition

Q1: What are the primary causes of low or no yield in a CuAAC reaction?

Failure in CuAAC reactions typically stems from issues with the catalyst. The most common culprits are:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen dissolved in the reaction buffer.

  • Poor Reagent Quality: The reducing agent (e.g., sodium ascorbate) may be old or degraded. The azide or alkyne starting materials can also degrade if not stored properly.

  • Copper Chelation: Some biomolecules or buffers can chelate the copper catalyst, making it unavailable for the reaction.

  • Steric Hindrance: If the azide or alkyne group is in a sterically hindered position on the molecule, it can impede the reaction.

Q2: My CuAAC reaction solution turned blue/green and failed. What does this indicate?

A blue or green color in the reaction mixture is a visual indicator of the presence of Cu(II), which is the oxidized, inactive form of the copper catalyst. This means the Cu(I) catalyst has been oxidized, likely by atmospheric oxygen, and the reaction will not proceed efficiently.

Q3: How can I ensure my copper catalyst remains active throughout the reaction?

To maintain a sufficient concentration of the active Cu(I) catalyst, you should:

  • Use a Reducing Agent: Always include a fresh solution of a reducing agent like sodium ascorbate in at least a 3- to 10-fold excess.

  • Degas Your Buffers: Before starting the reaction, thoroughly degas all aqueous buffers to remove dissolved oxygen. This can be done by bubbling with argon or nitrogen gas.

  • Use a Copper-Stabilizing Ligand: Ligands such as TBTA can protect the Cu(I) from oxidation and improve reaction outcomes.

Q4: How can I purify my final conjugate and remove the copper catalyst?

Post-reaction, it is often necessary to remove the copper catalyst, which can be toxic to cells. Effective methods include:

  • Chelating Resins: Passing the reaction mixture through a column containing a copper-chelating resin.

  • Dialysis: For macromolecular products like proteins, dialysis against a buffer containing a chelating agent like EDTA is a common and effective technique.

Data Summary: Optimizing CuAAC Reactions
ComponentRecommended ConditionPurpose & Citation
Cu(II) Source 1 mM CuSO₄ (final concentration)Precursor for the active Cu(I) catalyst.
Reducing Agent 3-5 mM Sodium Ascorbate (freshly prepared)Reduces Cu(II) to the active Cu(I) state in situ.
Cu(I) Ligand 1-2 mM TBTA (optional, but recommended)Protects Cu(I) from oxidation and accelerates the reaction.
Reactants 1:1.5 to 1:3 molar ratio (azide:alkyne)A slight excess of one reactant can drive the reaction to completion.
Solvent Aqueous buffer (degassed), DMSO, DMFThe reaction is robust and works in a variety of solvents.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the Cu(I) catalyst.

Troubleshooting Diagram: CuAAC Reaction

G start Low CuAAC 'Click' Yield oxygen_check Were buffers degassed / reaction run under inert gas? start->oxygen_check ascorbate_check Was fresh Sodium Ascorbate solution used? oxygen_check->ascorbate_check Yes oxygen_sol Degas all aqueous solutions and run reaction under N2 or Argon. oxygen_check->oxygen_sol No ligand_check Was a Cu(I) stabilizing ligand (e.g., TBTA) used? ascorbate_check->ligand_check Yes ascorbate_sol Prepare a fresh stock of Sodium Ascorbate immediately before use. ascorbate_check->ascorbate_sol No ligand_sol Add a Cu(I) stabilizing ligand like TBTA to the reaction mixture. ligand_check->ligand_sol No success Yield Improved ligand_check->success Yes oxygen_sol->ascorbate_check ascorbate_sol->ligand_check ligand_sol->success

Caption: Troubleshooting flowchart for low-yield CuAAC reactions.

Section 3: Experimental Protocols

This section provides a general, two-step protocol for conjugating an amine-containing molecule (Molecule A) to an alkyne-containing molecule (Molecule B) using this compound.

Protocol: Two-Step Conjugation via this compound

Part 1: Conjugation of this compound to Amine-Containing Molecule A

  • Preparation:

    • Dissolve your amine-containing molecule (e.g., a protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.0) to a final concentration of 1-10 mg/mL.

    • Allow this compound, EDC, and Sulfo-NHS vials to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO or DMF.

  • Activation and Conjugation:

    • In a microfuge tube, combine this compound (20-fold molar excess over Molecule A), EDC (20-fold excess), and Sulfo-NHS (20-fold excess) in a small volume of anhydrous DMSO. Incubate for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the activated linker solution to the solution of Molecule A. The final DMSO/DMF concentration should be below 10%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.

    • Remove excess linker and byproducts to purify the Molecule A-PEG8-Azide conjugate. For proteins, this is typically done using a desalting column (size-exclusion chromatography) or dialysis.

Part 2: CuAAC "Click" Reaction with Alkyne-Containing Molecule B

  • Preparation:

    • Degas all aqueous buffers by bubbling with an inert gas (argon or nitrogen) for at least 20 minutes.

    • Prepare the following stock solutions using degassed buffers/solvents:

      • Molecule A-PEG8-Azide conjugate in degassed PBS.

      • Alkyne-containing Molecule B (use 3-5 fold molar excess) in a compatible solvent.

      • Copper (II) Sulfate (CuSO₄) at 50 mM.

      • Sodium Ascorbate at 100 mM (prepare fresh immediately before use).

  • "Click" Reaction:

    • In a reaction vessel under inert atmosphere, combine the Molecule A-PEG8-Azide conjugate and the alkyne-containing Molecule B.

    • Add the reagents in the following order, mixing gently after each addition:

      • Copper (II) Sulfate to a final concentration of 1 mM.

      • Sodium Ascorbate to a final concentration of 5 mM.

    • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Final Purification:

    • Purify the final Molecule A-PEG8-Molecule B conjugate to remove the copper catalyst and excess reagents. This can be achieved using size-exclusion chromatography, dialysis against an EDTA-containing buffer, or other appropriate chromatographic techniques.

Overall Workflow Diagram

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Azide-Alkyne 'Click' Reaction A Molecule A (with -NH2) Couple Couple to Amine (pH 7.2-8.5) A->Couple Linker This compound Activate Activate Acid (EDC, NHS) Linker->Activate Activate->Couple Purify1 Purify Conjugate (SEC / Dialysis) Couple->Purify1 Intermediate Molecule A-PEG-Azide Purify1->Intermediate Click CuAAC Reaction (CuSO4, NaAsc) Intermediate->Click B Molecule B (with Alkyne) B->Click Purify2 Final Purification (Remove Copper) Click->Purify2 Final Final Conjugate (Molecule A-PEG-Molecule B) Purify2->Final

Caption: General workflow for a two-step bioconjugation.

References

Technical Support Center: Optimizing Amine Coupling with Activated PEG-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the pH for amine coupling with activated PEG-acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of EDC/NHS coupling for PEG-acid?

A1: The EDC/NHS coupling reaction consists of two distinct steps, each with its own optimal pH range. The initial activation of the PEG-acid's carboxyl groups using EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent reaction, where the NHS-activated PEG couples with a primary amine, is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5. For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1]

Q2: What are the recommended buffers for this reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a commonly used and effective choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used for the coupling step. Other suitable options include borate buffer or sodium bicarbonate buffer. Buffers such as Tris, glycine, or acetate should be avoided as they contain reactive groups that will interfere with the coupling chemistry.

Q3: How does pH affect the stability of the activated PEG-NHS ester?

A3: The NHS ester intermediate is susceptible to hydrolysis, a competing reaction that deactivates it. The rate of this hydrolysis is highly dependent on the pH. As the pH increases, the rate of hydrolysis also increases, which can reduce the overall yield of the desired conjugate. Therefore, the choice of pH for the coupling step is a balance between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.

Q4: What is the recommended molar ratio of EDC and NHS to my PEG-acid?

A4: While the optimal molar ratio can vary depending on the specific molecules being coupled, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing PEG-acid. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Optimization of these ratios is often necessary to achieve the highest coupling efficiency.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Coupling Efficiency Suboptimal pH for activation or coupling. The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction of the NHS-ester with a primary amine is favored at a more neutral to slightly basic pH (pH 7.0-8.5). Consider a two-step protocol where activation is performed at pH 5.0-6.0, followed by an adjustment to pH 7.2-8.0 for the coupling step.
Hydrolysis of the NHS ester. The NHS ester is susceptible to hydrolysis, especially at higher pH. The half-life of NHS esters is significantly shorter at higher pH values. For instance, the half-life can be 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. Perform the coupling reaction as quickly as possible after the activation step and avoid excessively high pH.
Precipitation of Reagents or Biomolecules Poor solubility of EDC or NHS. Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation, which can lead to clumping and poor dissolution.
High concentrations of EDC. High concentrations of EDC can sometimes lead to protein precipitation. If precipitation occurs, consider reducing the amount of EDC used. Also, ensure the chosen buffer and pH are suitable for maintaining the stability of your specific protein.
Inconsistent Results Variability in pH measurement and control. Ensure your pH meter is properly calibrated using fresh, unexpired buffers. The pH of buffer solutions can change over time.
Degradation of EDC or NHS. EDC and NHS are moisture-sensitive. Store them in a desiccated environment at the recommended temperature (-20°C for EDC) and allow them to equilibrate to room temperature before use.

Quantitative Data Summary

The stability of the activated NHS-ester is a critical factor in the success of the amine coupling reaction. The following table summarizes the effect of pH on the half-life of NHS esters.

pHTemperatureHalf-life of NHS-ester
7.00°C4-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.64°C10 minutes
9.0Room Temperature125 minutes

Experimental Protocols

Protocol 1: Two-Step Amine Coupling with Activated PEG-Acid

This protocol is designed to maximize coupling efficiency by optimizing the pH for each step of the reaction.

Materials:

  • PEG-acid

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 100 mM Phosphate Buffer (or PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of PEG-Acid:

    • Dissolve the PEG-acid in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS to the PEG-acid solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Amine Coupling Reaction:

    • If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Add the amine-containing molecule to the activated PEG-acid solution. A 1.1- to 1.5-fold molar excess of the amine is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any remaining NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEG-conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or diafiltration.

Visualizations

AmineCouplingWorkflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reaction Side Reaction (Higher pH) PEG_Acid PEG-COOH Activated_PEG PEG-NHS Ester PEG_Acid->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG PEG_Conjugate PEG-CONH-R Activated_PEG->PEG_Conjugate Hydrolysis Hydrolysis Activated_PEG->Hydrolysis Competing Reaction Amine_Molecule R-NH2 Amine_Molecule->PEG_Conjugate Coupling Inactive_PEG Inactive PEG-COOH Hydrolysis->Inactive_PEG

Caption: Workflow of the two-step amine coupling reaction.

pH_Effect_on_Reaction cluster_pH_scale pH Scale cluster_activation Activation (PEG-COOH -> PEG-NHS) cluster_coupling Coupling (PEG-NHS + R-NH2) cluster_hydrolysis Hydrolysis (PEG-NHS -> Inactive PEG) pH4 4.5 pH6 6.0 pH4->pH6 Optimal Activation pH7 7.0 pH8_5 8.5 pH7->pH8_5 Optimal Coupling pH_High > 8.5 pH8_5->pH_High Increased Hydrolysis Activation_Rate Activation Rate Activation_Optimal Optimal Coupling_Rate Coupling Rate Coupling_Optimal Optimal Hydrolysis_Rate Hydrolysis Rate Hydrolysis_Increasing Increases

Caption: The effect of pH on reaction rates in amine coupling.

Troubleshooting_Tree Start Low Coupling Efficiency? Check_pH Check pH of Buffers Start->Check_pH Activation_pH Activation pH 4.5-6.0? Check_pH->Activation_pH Coupling_pH Coupling pH 7.0-8.5? Activation_pH->Coupling_pH Yes Adjust_Activation_pH Adjust to pH 4.5-6.0 using MES buffer Activation_pH->Adjust_Activation_pH No Adjust_Coupling_pH Adjust to pH 7.0-8.5 using PBS buffer Coupling_pH->Adjust_Coupling_pH No Check_Reagents Check Reagent Quality Coupling_pH->Check_Reagents Yes Adjust_Activation_pH->Coupling_pH Adjust_Coupling_pH->Check_Reagents Reagent_Storage Stored desiccated at -20°C? Check_Reagents->Reagent_Storage Use_New_Reagents Use fresh EDC/NHS Reagent_Storage->Use_New_Reagents No Optimize_Ratios Optimize Molar Ratios Reagent_Storage->Optimize_Ratios Yes Use_New_Reagents->Optimize_Ratios Success Coupling Optimized Optimize_Ratios->Success

Caption: A troubleshooting decision tree for low coupling efficiency.

References

Side reactions in maleimide vs click chemistry conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of maleimide and click chemistry conjugation techniques.

Maleimide Conjugation: Troubleshooting and FAQs

Maleimide-based conjugation is a widely used method for linking molecules to proteins and other biomolecules via cysteine residues. While effective, it is prone to several side reactions that can impact the yield, stability, and homogeneity of the final conjugate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with maleimide chemistry?

A1: The most common side reactions in maleimide conjugation include:

  • Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, rendering it inactive for conjugation. This can occur with the unreacted maleimide linker or the final conjugate.[1]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a cysteine thiol is reversible. In environments rich in thiols, such as in vivo with glutathione, the conjugated molecule can be transferred to other molecules, leading to off-target effects. This is a significant concern for antibody-drug conjugates (ADCs).[1][2][3][4]

  • Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as those on lysine residues, at a pH above 7.5.

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.

Q2: Why is my maleimide conjugation efficiency low?

A2: Low conjugation efficiency can be attributed to several factors:

  • Maleimide Hydrolysis: Your maleimide-containing reagent may have been prematurely hydrolyzed. It is crucial to prepare aqueous solutions of maleimide reagents immediately before use and to store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be buried within the protein's structure or may have formed disulfide bonds, which are unreactive with maleimides.

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At a lower pH, the reaction rate decreases, while at a higher pH, the maleimide can react with amines and the rate of hydrolysis increases.

  • Insufficient Molar Ratio: An inadequate molar excess of the maleimide linker over the thiol-containing molecule can lead to incomplete conjugation.

Q3: How can I improve the stability of my maleimide conjugate?

A3: To enhance the in-vivo stability of a maleimide conjugate and prevent payload loss, you can:

  • Induce Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, adjusting the pH of the conjugate solution to 8.5-9.0 can promote the hydrolysis of the thiosuccinimide ring. The resulting ring-opened product is more stable and less susceptible to the retro-Michael reaction.

  • Use Next-Generation Maleimides: Maleimides with electron-withdrawing groups can accelerate the stabilizing ring-opening hydrolysis.

  • Control Reaction and Storage Conditions: Perform the conjugation at the optimal pH and store the final conjugate under conditions that minimize thiol exchange.

Troubleshooting Guide: Maleimide Conjugation
Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolyzed Maleimide Reagent Prepare fresh maleimide solutions in an appropriate organic solvent (DMSO, DMF) right before use. Avoid long-term storage in aqueous buffers.
Oxidized/Inaccessible Thiols Pre-reduce the protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Include a chelating agent like EDTA to prevent metal-catalyzed oxidation.
Incorrect pH Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity and reaction rate.
Low Molar Ratio of Maleimide Increase the molar excess of the maleimide linker, starting with a 10-20 fold molar excess relative to the protein.
Poor Conjugate Stability (in vivo) Retro-Michael Reaction (Thiol Exchange) After conjugation, adjust the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, which forms a more stable, ring-opened structure.
Consider using next-generation maleimides designed for increased stability.
Heterogeneous Product Reaction with Lysine Residues Ensure the reaction pH does not exceed 7.5 to maintain selectivity for thiols over amines.
Thiazine Rearrangement (with N-terminal Cys) Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine for conjugation or acetylate the N-terminus.
Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

  • Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).

  • Add a 10-100 fold molar excess of TCEP to the protein solution.

  • Incubate for 20-30 minutes at room temperature.

  • If necessary, remove excess TCEP using a desalting column.

Protocol 2: Maleimide Conjugation to a Protein

  • Dissolve the thiol-containing protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES).

  • Dissolve the maleimide reagent in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution.

  • Add the maleimide stock solution to the protein solution with gentle mixing. A 10-20 fold molar excess of the maleimide is recommended as a starting point. The final concentration of the organic solvent should be kept low to avoid protein denaturation.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove unreacted reagents.

Protocol 3: Post-Conjugation Stabilization by Hydrolysis

  • After the initial conjugation and purification, confirm the formation of the conjugate.

  • Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).

  • Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.

  • Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.

Diagrams

Maleimide_Side_Reactions Maleimide Maleimide Conjugate Thiosuccinimide Conjugate Maleimide->Conjugate Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (H₂O, pH ≥ 7) Amine_Adduct Amine Adduct Maleimide->Amine_Adduct Reaction with Amines Thiazine_Product Thiazine Product Maleimide->Thiazine_Product Thiol Thiol (Cysteine) Thiol->Conjugate Thiol-Maleimide Reaction (pH 6.5-7.5) Exchanged_Product Exchanged Product Conjugate->Exchanged_Product Retro-Michael Reaction Amine Amine (Lysine, pH > 7.5) Amine->Amine_Adduct Thiol_Exchange Thiol Exchange (e.g., Glutathione) Thiol_Exchange->Exchanged_Product N_Terminal_Cys N-Terminal Cysteine N_Terminal_Cys->Thiazine_Product Thiazine Rearrangement Click_Chemistry_Workflow cluster_CuAAC CuAAC cluster_SPAAC SPAAC (Copper-Free) Azide_CuAAC Azide Triazole_CuAAC 1,4-disubstituted Triazole Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->Triazole_CuAAC Catalyst Cu(I) Catalyst Catalyst->Triazole_CuAAC Azide_SPAAC Azide Triazole_SPAAC Triazole Azide_SPAAC->Triazole_SPAAC Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_SPAAC

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Azido-PEG8-acid from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The choice of purification method depends on the physicochemical properties (e.g., molecular weight, charge, solubility) of your desired product compared to the unreacted this compound (MW: 467.5 g/mol , water-soluble[1]). Common techniques include:

  • Dialysis/Ultrafiltration: Effective when there is a significant size difference between your product and the this compound.[2][3]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, making it suitable for removing the smaller, unreacted PEG linker from a larger PEGylated product.[][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. This is often suitable for smaller, non-polar product molecules.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective if your product has a different charge from the carboxylic acid of the unreacted PEG linker.

Q2: How can I monitor the removal of unreacted this compound?

A2: You can monitor the purification process using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): With an appropriate detector (e.g., UV, ELSD, or MS), you can quantify the amount of unreacted this compound in your fractions.

  • Mass Spectrometry (MS): Can be used to identify the presence of the unreacted linker in your final product.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of the unreacted PEG linker, provided you have a suitable visualization method (e.g., staining).

Q3: The unreacted this compound is co-eluting with my product during chromatography. What can I do?

A3: If you are experiencing co-elution, consider the following troubleshooting steps:

  • Optimize your chromatography method:

    • SEC: Ensure you are using a column with the appropriate pore size for the molecular weight range you are trying to separate.

    • RP-HPLC: Adjust the gradient steepness, the organic solvent composition, or the type of stationary phase. Adding an ion-pairing agent can also improve separation if there are charge differences.

    • IEX: Modify the salt gradient or the pH of the mobile phase to enhance the charge-based separation.

  • Change the purification technique: If one method is not providing adequate separation, a different technique based on an alternative separation principle (e.g., switching from size-based to charge-based separation) may be more effective.

Troubleshooting Guides

Problem 1: Low yield of the final product after purification.
Possible Cause Troubleshooting Step
Product loss during dialysis/ultrafiltration Ensure the molecular weight cut-off (MWCO) of the membrane is significantly smaller than your product's molecular weight. A general rule is to choose an MWCO that is 3-5 times smaller than the molecular weight of the molecule you want to retain.
Non-specific binding to chromatography resin Check for and block any active sites on your product that might be interacting with the stationary phase. Modify the mobile phase composition (e.g., by adding a small amount of a competitive agent). Consider using a different type of chromatography resin.
Product degradation Ensure that the pH and temperature conditions during purification are suitable for your product's stability. Add protease inhibitors if you are working with protein samples.
Problem 2: Incomplete removal of unreacted this compound.
Possible Cause Troubleshooting Step
Inappropriate purification method The chosen method may not have sufficient resolution. If the size difference is small, SEC might not be effective. Consider a higher resolution technique like RP-HPLC.
Overloading the chromatography column Injecting too much sample onto the column can lead to poor separation. Reduce the sample load or use a larger column.
Suboptimal dialysis/ultrafiltration conditions Increase the duration of dialysis or the number of buffer exchanges. For ultrafiltration, perform multiple diafiltration steps to wash out the unreacted PEG linker.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Dialysis

This protocol is suitable for products with a molecular weight significantly larger than this compound (e.g., > 5 kDa).

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-2 kDa)

  • Dialysis buffer (e.g., PBS)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-soaking in water or buffer.

  • Load your reaction mixture into the dialysis tubing/cassette, ensuring there is some headspace.

  • Place the sealed dialysis tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times over 24 hours to ensure complete removal of the unreacted PEG linker.

  • Recover the sample from the dialysis tubing/cassette.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the separation of a larger PEGylated product from the smaller unreacted this compound.

Materials:

  • SEC column with a fractionation range appropriate for your product.

  • HPLC system

  • Mobile phase (e.g., PBS)

  • Sample filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Filter your reaction mixture through a 0.22 µm filter to remove any particulate matter.

  • Inject the filtered sample onto the SEC column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector (or other suitable detector). The larger PEGylated product should elute before the smaller, unreacted this compound.

  • Collect fractions corresponding to the product peak.

  • Analyze the collected fractions for purity using an appropriate analytical technique (e.g., analytical HPLC, MS).

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_purification Purification cluster_analysis Analysis & Outcome Molecule Target Molecule Reaction Reaction Mixture Molecule->Reaction PEG This compound PEG->Reaction Purification Purification Method (e.g., Dialysis, SEC) Reaction->Purification Analysis Purity Analysis (e.g., HPLC, MS) Purification->Analysis Waste Unreacted PEG Purification->Waste Analysis->Purification Suboptimal (Re-purify) Product Purified Product Analysis->Product Successful

Caption: A general workflow for the purification and analysis of a reaction mixture.

troubleshooting_logic cluster_size Size-Based Methods cluster_other Alternative Methods start Start: Unreacted PEG Detected q1 Is there a significant size difference between product and PEG? start->q1 dialysis Use Dialysis / UF (Increase time/exchanges) q1->dialysis Yes rp_hplc Use RP-HPLC (Optimize gradient) q1->rp_hplc No sec Use SEC (Optimize column/flow) dialysis->sec end_success Purified Product sec->end_success iex Use IEX (Optimize pH/salt) rp_hplc->iex iex->end_success

Caption: A decision tree for troubleshooting the removal of unreacted PEG.

References

Technical Support Center: Best Practices for Handling Hygroscopic PEG Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling of hygroscopic polyethylene glycol (PEG) reagents. Adherence to these best practices is critical for ensuring experimental reproducibility, maintaining reagent integrity, and achieving successful outcomes in PEGylation and other applications.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a PEG reagent to be "hygroscopic"?

A1: A hygroscopic substance, like many polyethylene glycol (PEG) reagents, has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2][3][4] This can alter the physical and chemical properties of the reagent, potentially impacting its performance in experiments.

Q2: How should I store my hygroscopic PEG reagents?

A2: Proper storage is crucial to maintain the quality of PEG reagents. For long-term storage, all PEGs and their derivatives should be stored under a dry, inert atmosphere, such as nitrogen or argon, and in the dark at low temperatures (≤ -15°C).[5] It is also recommended to store the container with a desiccant on the outside. For short-term storage, refrigeration at 2-8°C is often acceptable.

Q3: My PEG reagent has clumped together. Can I still use it?

A3: Clumping is a sign of moisture absorption. While the reagent may still be usable for some applications, the water content will have changed, which can affect concentration calculations and reaction stoichiometry. For sensitive applications, it is recommended to use a fresh, non-clumped reagent. If you must use a clumped reagent, consider drying it under vacuum, though this may not be suitable for all PEG derivatives.

Q4: What is the best way to weigh a hygroscopic PEG reagent?

A4: Weighing hygroscopic reagents requires speed and a controlled environment to minimize moisture absorption. If possible, weigh the reagent in a glovebox with a controlled, low-humidity atmosphere. If a glovebox is not available, weigh the reagent quickly in a draft-free area. Have all necessary equipment ready to minimize the time the container is open. For very sensitive reagents, consider preparing a stock solution in a dry, inert solvent and aliquoting the required volume.

Q5: How does moisture affect PEGylation reactions?

A5: Moisture can negatively impact PEGylation reactions in several ways. For moisture-sensitive functional groups, such as NHS esters, water can cause hydrolysis, leading to a loss of reactivity and lower conjugation yields. Additionally, the presence of water can alter the concentration of your PEG reagent, leading to inaccurate molar ratios in your reaction setup.

Troubleshooting Guide

Problem 1: Low or No Yield in PEGylation Reaction

  • Possible Cause: The PEG reagent may have degraded due to improper storage and moisture exposure, leading to hydrolysis of active groups.

  • Solution:

    • Always use fresh PEG reagents whenever possible.

    • Ensure that the PEG reagent has been stored under the recommended conditions (cold, dry, and under an inert atmosphere).

    • When preparing for an experiment, allow the reagent container to warm to room temperature before opening to prevent condensation.

  • Possible Cause: The reaction conditions, such as pH, may be suboptimal.

  • Solution:

    • Verify that the pH of your reaction buffer is within the optimal range for the specific PEG derivative you are using. For example, PEG NHS esters react efficiently with primary amines at a pH of 7-9.

    • Ensure that your buffers do not contain primary amines (e.g., Tris), which can compete with your target molecule for the PEG reagent.

Problem 2: Inconsistent Results Between Experiments

  • Possible Cause: The water content of the PEG reagent may vary between batches or even within the same batch over time due to its hygroscopic nature.

  • Solution:

    • For critical applications, consider quantifying the water content of your PEG reagent using methods like Karl Fischer titration.

    • Prepare a large batch of stock solution from a single vial of PEG reagent and aliquot it for single-use to ensure consistency across multiple experiments. Store the aliquots under the recommended conditions.

Problem 3: Difficulty Dissolving the PEG Reagent

  • Possible Cause: Some high molecular weight PEGs can be slow to dissolve.

  • Solution:

    • Gently warm the solution while stirring to aid dissolution. PEGs can typically be dissolved in warm water (80-90°C) without adverse effects.

    • For organic solvents, ensure the solvent is anhydrous, as absorbed moisture in the PEG can hinder dissolution in non-polar solvents.

Data Presentation

Table 1: Recommended Storage Conditions for PEG Reagents

Storage DurationTemperatureAtmosphereAdditional Precautions
Long-Term ≤ -15°C to -40°CDry Nitrogen or ArgonStore in the dark; use a desiccant outside the container.
Short-Term 2-8°CSealed containerAvoid repeated opening and closing of the container.
Stock Solutions -20°CInert Gas (e.g., Argon)Aliquot for single use to minimize freeze-thaw cycles and moisture exposure.

Table 2: Common Functional Groups in PEG Reagents and Their pH Sensitivity

Functional GroupTarget MoietyOptimal pH Range for ReactionNotes
NHS Ester Primary Amines7-9Susceptible to hydrolysis at high pH or in the presence of moisture.
Maleimide Thiols (Sulfhydryls)6.5-7.5Specific reaction with sulfhydryl groups to form a stable thioether linkage.
Aldehyde Primary Amines~6.0Forms an unstable imine intermediate (Schiff base) that is then reduced.
Carboxylic Acid Primary Amines4.5-7.2 (for activation)Requires activation with reagents like EDC and NHS.

Experimental Protocols

Protocol 1: Preparation of a PEG Stock Solution

  • Equilibration: Before opening, allow the PEG reagent container to warm to room temperature to prevent moisture condensation on the cold reagent.

  • Weighing: In a low-humidity environment (e.g., a glovebox or a room with a dehumidifier), quickly weigh the desired amount of PEG reagent into a clean, dry container.

  • Dissolution: Add the appropriate anhydrous solvent (e.g., DMSO, DMF for many derivatives, or an appropriate buffer for water-soluble PEGs) to the container.

  • Mixing: Gently swirl or stir the mixture until the PEG reagent is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: If not for immediate use, flush the container with an inert gas (e.g., argon or nitrogen), seal it tightly, and store it at the recommended temperature (typically -20°C for stock solutions). Consider aliquoting the solution into smaller, single-use vials to minimize repeated handling.

Protocol 2: General Procedure for a PEGylation Reaction (using an NHS Ester)

  • Protein Preparation: Prepare your protein in an amine-free buffer (e.g., PBS) at the desired concentration. Ensure the pH is between 7 and 9.

  • PEG Solution Preparation: Prepare a stock solution of the PEG-NHS ester in an anhydrous solvent like DMSO immediately before use.

  • Reaction Initiation: Add the desired molar excess of the PEG-NHS ester solution to the protein solution. Mix gently.

  • Incubation: Allow the reaction to proceed for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C), with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or hydroxylamine, which contains a primary amine to react with any remaining active PEG.

  • Purification: Remove the unreacted PEG and byproducts from the PEGylated protein using appropriate purification methods such as size exclusion chromatography or dialysis.

Visualizations

Hygroscopic_PEG_Handling_Workflow Workflow for Handling Hygroscopic PEG Reagents cluster_storage Storage cluster_preparation Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting storage Store at ≤ -15°C under inert gas equilibrate Equilibrate to Room Temp Before Opening storage->equilibrate weigh Weigh Quickly in Low Humidity equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction (e.g., PEGylation) dissolve->reaction check_yield Low Yield? reaction->check_yield check_yield->storage Check Storage Conditions check_yield->weigh Review Weighing Procedure PEG_Degradation_Pathway Impact of Moisture on PEG-NHS Ester PEG_NHS Active PEG-NHS Ester Hydrolyzed_PEG Inactive Hydrolyzed PEG PEG_NHS->Hydrolyzed_PEG Hydrolysis PEGylated_Protein PEGylated Protein PEG_NHS->PEGylated_Protein Desired Reaction Moisture H₂O (Moisture) Moisture->Hydrolyzed_PEG Low_Yield Low Reaction Yield Hydrolyzed_PEG->Low_Yield Protein Protein (-NH₂) Protein->PEGylated_Protein

References

Technical Support Center: Choosing the Right Buffer for Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation experiments. Proper buffer selection is critical for successful and reproducible conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a buffer for bioconjugation?

A1: The most critical factors are pH, the chemical reactivity of the buffer components, and the stability of your biomolecules. The buffer's primary role is to maintain a stable pH environment that is optimal for the specific conjugation chemistry while preserving the integrity and activity of the biomolecules involved.[1]

Q2: Why is pH so important in bioconjugation reactions?

A2: pH directly influences the reactivity of the functional groups on your biomolecules and the stability of the crosslinker. For instance, in amine-reactive conjugations using N-hydroxysuccinimide (NHS) esters, a slightly alkaline pH (7.2-8.5) is required to deprotonate primary amines (-NH2), making them nucleophilic and reactive.[2][3] However, at higher pH, the hydrolysis of the NHS ester crosslinker also increases, which can reduce conjugation efficiency.[2][4] For thiol-maleimide reactions, a pH range of 6.5-7.5 is recommended to favor the reaction with sulfhydryl groups while minimizing side reactions with amines and hydrolysis of the maleimide group.

Q3: Which common buffer components should be avoided in bioconjugation reactions?

A3: It is crucial to avoid buffers containing molecules that can compete with the intended reaction.

  • For Amine-Reactive Chemistries (e.g., NHS esters): Avoid buffers with primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with the target primary amines on your biomolecule, leading to low conjugation yield. Ammonium ions should also be avoided.

  • For Thiol-Reactive Chemistries (e.g., maleimides): Avoid buffers containing thiol compounds like dithiothreitol (DTT) or β-mercaptoethanol (BME), as they will react with the maleimide group.

  • General Considerations: Preservatives like sodium azide can interfere with some conjugation reactions and should be removed, especially for horseradish peroxidase (HRP) conjugations where it acts as an inhibitor.

Q4: My protein is precipitating during the conjugation reaction. What could be the cause and how can I fix it?

A4: Protein aggregation during bioconjugation can be caused by several factors:

  • Incorrect Buffer pH: The reaction pH might be too close to the isoelectric point (pI) of your protein, where its solubility is minimal. Try performing the conjugation at a different pH, either higher or lower than the pI.

  • High Reagent Concentration: Localized high concentrations of the crosslinker can lead to rapid, uncontrolled reactions and precipitation. Add the dissolved reagent to the protein solution slowly and with gentle mixing.

  • Over-modification: Excessive modification of surface residues can alter the protein's isoelectric properties, leading to precipitation. Consider reducing the molar excess of the crosslinker in the reaction.

  • Hydrophobicity: If your crosslinker is hydrophobic, it can cause the conjugate to aggregate. Using a crosslinker with a hydrophilic spacer, such as polyethylene glycol (PEG), can improve solubility.

  • Buffer Composition: Adding stabilizing excipients like glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) to the reaction buffer can help maintain protein solubility.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Low yield is a frequent issue in bioconjugation. Use the following guide to identify potential causes and solutions.

LowYieldTroubleshooting Start Low Conjugation Yield CheckPurification Was the biomolecule properly purified pre-conjugation? Start->CheckPurification CheckBuffer Is the buffer compatible with the reaction chemistry? BufferYes Yes CheckBuffer->BufferYes Yes BufferNo No CheckBuffer->BufferNo No CheckpH Is the buffer pH optimal for the reaction? pH_Yes Yes CheckpH->pH_Yes Yes pH_No No CheckpH->pH_No No CheckReagents Are the reagents fresh and active? ReagentsYes Yes CheckReagents->ReagentsYes Yes ReagentsNo No CheckReagents->ReagentsNo No CheckConcentration Are biomolecule and reagent concentrations adequate? ConcYes Yes CheckConcentration->ConcYes Yes ConcNo No CheckConcentration->ConcNo No PurificationYes Yes CheckPurification->PurificationYes Yes PurificationNo No CheckPurification->PurificationNo No BufferYes->CheckpH Sol_Buffer Solution: Exchange into a compatible buffer (e.g., PBS, Borate, HEPES). BufferNo->Sol_Buffer pH_Yes->CheckReagents Sol_pH Solution: Adjust pH to the recommended range for the specific chemistry. pH_No->Sol_pH ReagentsYes->CheckConcentration Sol_Reagents Solution: Use fresh reagents. NHS esters are moisture-sensitive. ReagentsNo->Sol_Reagents Sol_Conc Solution: Increase protein concentration (>2 mg/mL). Optimize molar ratio of reagents. ConcNo->Sol_Conc PurificationYes->CheckBuffer Sol_Purification Solution: Remove interfering substances (Tris, glycine, azide) via dialysis or desalting. PurificationNo->Sol_Purification

Caption: A decision tree for troubleshooting low bioconjugation yield.

Problem 2: Loss of Biological Activity Post-Conjugation

Maintaining the biological function of the biomolecule is critical. If you observe a decrease in activity after conjugation, consider the following.

ActivityLossTroubleshooting Start Loss of Biological Activity ModificationSite Is the modification site critical for activity? Start->ModificationSite ModSiteYes Yes ModificationSite->ModSiteYes Yes ModSiteNo No ModificationSite->ModSiteNo No ReactionConditions Are the reaction conditions (pH, temp) too harsh? ConditionsYes Yes ReactionConditions->ConditionsYes Yes ConditionsNo No ReactionConditions->ConditionsNo No OverModification Is the degree of labeling (DOL) too high? OverModYes Yes OverModification->OverModYes Yes Sol_ModSite Solution: Use site-specific conjugation methods or protect the active site. ModSiteYes->Sol_ModSite ModSiteNo->ReactionConditions Sol_Conditions Solution: Use a milder pH or lower temperature (e.g., 4°C overnight). ConditionsYes->Sol_Conditions ConditionsNo->OverModification Sol_OverMod Solution: Reduce the molar excess of the labeling reagent. OverModYes->Sol_OverMod OverModNo No

Caption: Key strategies to preserve biological activity during bioconjugation.

Data Presentation: Buffer Recommendations

The choice of reaction buffer is critical to minimize side reactions. The following tables summarize recommended conditions and components for common bioconjugation chemistries.

Table 1: Recommended Buffers for Common Bioconjugation Chemistries

Chemistry TypeTarget Functional GroupCrosslinker TypeRecommended pHRecommended BuffersBuffers to Avoid
Amine-reactive Primary amines (-NH₂)NHS ester7.2 - 8.5Phosphate (PBS), Borate, Bicarbonate, HEPESTris, Glycine, Ammonium ions
Thiol-reactive Sulfhydryls (-SH)Maleimide6.5 - 7.5Phosphate (PBS), HEPES, TrisDTT, β-mercaptoethanol

Table 2: Influence of pH on Reaction Rates

ChemistrypH EffectRationale
NHS Ester Rate increases with pHHigher pH deprotonates primary amines, increasing their nucleophilicity.
Hydrolysis increases with pHThe ester is more susceptible to hydrolysis at alkaline pH, reducing yield.
Maleimide Rate increases with pHThe reaction with thiols is faster at higher pH.
Side reactions increase > pH 7.5Reaction with amines and hydrolysis of the maleimide group become more prominent.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to a Protein

This protocol describes a general method for labeling a protein with an amine-reactive NHS ester.

  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free from any primary amine-containing substances like Tris or glycine.

  • NHS Ester Preparation:

    • Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer (e.g., PBS).

NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction ProteinPrep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) Conjugate Add NHS Ester to Protein (10-20x molar excess) Incubate RT 1h or 4°C 2-4h ProteinPrep->Conjugate NHS_Prep Prepare NHS Ester in DMSO/DMF NHS_Prep->Conjugate Quench Quench Reaction (Optional, with Tris) Conjugate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify

Caption: Experimental workflow for NHS ester bioconjugation.

Protocol 2: General Procedure for Maleimide Conjugation to a Thiolated Protein

This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free sulfhydryl groups.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES). A protein concentration of 1-10 mg/mL is recommended.

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-60 minutes at room temperature. TCEP is preferred as it does not contain thiols that need to be removed before adding the maleimide.

    • If a thiol-containing reducing agent (e.g., DTT) is used, it must be removed using a desalting column before proceeding.

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protecting it from light if the label is fluorescent.

  • Quenching:

    • Add a quenching reagent like free cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any unreacted maleimide.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.

Maleimide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction ProteinPrep Prepare Protein in Thiol-Free Buffer (pH 7.0-7.5) Reduce Reduce Disulfides (Optional, with TCEP) ProteinPrep->Reduce Conjugate Add Maleimide to Protein (10-20x molar excess) Incubate RT 1-2h or 4°C overnight Reduce->Conjugate MaleimidePrep Prepare Maleimide in DMSO/DMF MaleimidePrep->Conjugate Quench Quench Reaction (with free thiol) Conjugate->Quench Purify Purify Conjugate (Chromatography/Dialysis) Quench->Purify

Caption: Experimental workflow for thiol-maleimide bioconjugation.

References

Technical Support Center: Monitoring Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on tracking reaction progress and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a click chemistry reaction?

A1: The progress of a click chemistry reaction can be monitored using several analytical techniques. The choice of method depends on the nature of the reactants and the desired level of detail. Commonly used techniques include Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fluorescence Spectroscopy.[1][2][3][4][5]

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and straightforward method to qualitatively monitor a reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new product spot. A co-spot, where the reaction mixture is spotted on top of the starting material, can help to resolve closely running spots.

Q3: When is LC-MS the preferred method for reaction monitoring?

A3: LC-MS is a powerful technique that provides both separation of the reaction components and their mass identification. It is particularly useful for complex reaction mixtures and for confirming the mass of the desired product, which helps in identifying side products and impurities.

Q4: Can NMR spectroscopy be used for real-time monitoring?

A4: Yes, NMR spectroscopy, particularly benchtop NMR, can be used for real-time monitoring of click chemistry reactions. This technique allows for the direct observation of the appearance of product signals and the disappearance of reactant signals, providing quantitative data on reaction kinetics.

Q5: How does fluorescence spectroscopy help in monitoring click reactions?

A5: Fluorescence spectroscopy is a highly sensitive method that can be used when one of the reactants or products is fluorescent. Often, a "fluorogenic" click reaction is designed where the fluorescence of the system changes significantly upon reaction, allowing for real-time monitoring with high sensitivity.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows mostly starting material.

  • LC-MS analysis indicates a low abundance of the expected product mass.

  • NMR spectrum is dominated by reactant signals.

Possible Causes and Solutions:

CauseSolution
Inefficient Catalyst (for CuAAC) Ensure the copper(I) source is active. If using Cu(II) with a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh. Consider using a copper(I)-stabilizing ligand like TBTA.
Degraded Reagents Check the stability of your azide and alkyne, especially if they are complex biomolecules. Some cyclooctynes can degrade upon storage. Perform a small-scale control reaction with fresh, simple azide and alkyne to test the reaction conditions.
Solubility Issues Poor solubility of reactants can hinder the reaction. Try using a co-solvent like DMSO or DMF, but keep the percentage low if working with proteins.
Incorrect Stoichiometry Ensure the ratio of azide to alkyne is appropriate. A slight excess of one reagent can sometimes drive the reaction to completion.
Suboptimal pH or Buffer The reaction pH can significantly impact the rate, especially for SPAAC reactions. A pH between 7 and 8 is generally recommended. Screen different buffer systems (e.g., HEPES vs. PBS) to find the optimal conditions for your specific reactants.
Thiol Interference Thiols, such as from cysteine residues in proteins, can interfere with the reaction. Pre-treatment with a low concentration of hydrogen peroxide can mitigate this issue.
Issue 2: Presence of Multiple Products or Side Reactions

Symptoms:

  • TLC shows multiple new spots.

  • LC-MS reveals several unexpected masses.

  • NMR spectrum is complex and difficult to interpret.

Possible Causes and Solutions:

CauseSolution
Side Reactions of Strained Alkynes Some strained cyclooctynes can react with nucleophiles like thiols (e.g., cysteine residues). Consider using a different, less reactive cyclooctyne if off-target labeling is observed.
Copper-Mediated Degradation In CuAAC reactions, the copper catalyst can sometimes mediate the degradation of sensitive molecules, such as those containing boronic acids. Using a ligand to stabilize the copper can help minimize these side reactions.
Alkyne Homocoupling In some cases, alkynes can react with each other, especially in the presence of a copper catalyst. Optimizing the reaction conditions, such as temperature and catalyst concentration, may reduce this side reaction.

Experimental Protocols

Protocol 1: Monitoring a Click Reaction by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a baseline with a pencil about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), the co-spot (Co), and the reaction mixture (RM).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your limiting starting material.

    • In the "Co" lane, spot the starting material, and then spot the reaction mixture directly on top of it.

    • In the "RM" lane, spot the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The solvent should be below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots using a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analyze the Results: The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.

Protocol 2: Analysis of a Click Reaction by LC-MS
  • Prepare the Sample: Take a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water). The final concentration should be appropriate for your LC-MS system.

  • Set Up the LC-MS:

    • Choose a suitable column and mobile phase gradient to separate your starting materials and expected product.

    • Set the mass spectrometer to scan for the expected masses of the starting materials and the triazole product.

  • Inject and Run: Inject the diluted sample into the LC-MS system.

  • Analyze the Data:

    • Examine the chromatogram to see the separation of peaks.

    • Analyze the mass spectrum corresponding to each peak to identify the starting materials and the product.

    • The progress of the reaction can be quantified by comparing the peak areas of the reactants and the product over time.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_analysis Analysis cluster_decision Decision cluster_end Outcome start Start Reaction reactants Combine Azide, Alkyne, & Catalyst (if applicable) start->reactants take_aliquot Take Aliquot reactants->take_aliquot choose_method Choose Monitoring Technique take_aliquot->choose_method tlc TLC choose_method->tlc Qualitative lcms LC-MS choose_method->lcms Quantitative/ Confirmatory nmr NMR choose_method->nmr Quantitative/ Structural fluor Fluorescence choose_method->fluor High Sensitivity is_complete Reaction Complete? tlc->is_complete lcms->is_complete nmr->is_complete fluor->is_complete workup Work-up is_complete->workup Yes troubleshoot Troubleshoot is_complete->troubleshoot No troubleshoot->take_aliquot

Caption: General experimental workflow for monitoring a click chemistry reaction.

troubleshooting_low_yield cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_re_evaluate Re-evaluation start Low Reaction Yield check_reagents Reagents Degraded? start->check_reagents check_conditions Suboptimal Conditions? start->check_conditions check_catalyst Catalyst Inactive? (for CuAAC) start->check_catalyst use_fresh Use fresh reagents/ Perform control reaction check_reagents->use_fresh optimize_conditions Optimize pH, solvent, & stoichiometry check_conditions->optimize_conditions check_catalyst_source Use fresh catalyst/ Add stabilizing ligand check_catalyst->check_catalyst_source monitor_again Monitor Reaction Again use_fresh->monitor_again optimize_conditions->monitor_again check_catalyst_source->monitor_again end Improved Yield monitor_again->end

Caption: Decision tree for troubleshooting low yields in click chemistry reactions.

References

Technical Support Center: Characterization of PEGylated Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of PEGylated proteins by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the mass spectrometric analysis of PEGylated proteins.

Question: Why is my mass spectrum of the PEGylated protein so complex and difficult to interpret?

Answer: The complexity in the mass spectra of PEGylated proteins is often due to two main factors: the polydispersity of polyethylene glycol (PEG) and the generation of multiple charge states during ionization.[1][2] PEG reagents are typically a heterogeneous mixture of polymers of different lengths, which leads to a distribution of masses for the PEGylated protein.[2][3] During electrospray ionization (ESI), proteins can acquire multiple charges, creating overlapping charge-state patterns that further complicate the spectrum.[1]

To simplify the spectrum, consider the following:

  • Charge-Stripping Agents: The post-column addition of amines, such as triethylamine (TEA), can reduce the charge state of the protein, resulting in a less congested and more easily interpretable mass spectrum.

  • Deconvolution Software: Utilize powerful deconvolution algorithms to convert the complex, multi-charged spectrum into a zero-charge mass spectrum, which can reveal the different PEGylated species.

  • High-Resolution Mass Spectrometry: Employing high-resolution mass spectrometers, such as Orbitrap or TOF instruments, can help to resolve the individual oligomers of the heterogeneous PEGylated protein.

Question: I am observing a very low signal or no signal at all for my PEGylated protein. What could be the cause?

Answer: Poor signal intensity in the analysis of PEGylated proteins can stem from several factors related to both the sample and the instrument settings.

  • Sample Preparation: PEG can interfere with the crystallization process in MALDI-TOF analysis, leading to poor signal. Ensure that the sample is adequately desalted and that the matrix is appropriate for large molecules. For ESI-MS, the presence of contaminants can suppress the ionization of the target protein.

  • Ionization Method: For very large PEGylated proteins (e.g., >100 kDa), a standard secondary electron multiplier (SEM) detector in a MALDI-TOF MS may not be sufficient. A high-mass (HM) detector system might be necessary for the detection of high molecular weight ions.

  • Laser Power (MALDI): The laser power should be carefully optimized. It needs to be high enough to achieve a good signal-to-noise ratio but not so high that it causes excessive fragmentation of the PEG or the protein.

  • In-source Fragmentation: In ESI-MS, in-source collision-induced dissociation (CID) can be used to generate specific fragment ions from the PEG chain, which can be a sensitive way to detect and quantify PEGylated species, especially in complex biological matrices.

Question: How can I determine the exact site of PEGylation on my protein?

Answer: Identifying the specific amino acid residue(s) where PEG is attached is a critical step in characterization. This is typically achieved through a "bottom-up" proteomics approach.

  • Enzymatic Digestion: The PEGylated protein is digested into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Peptide Mapping: By comparing the peptide maps of the PEGylated protein and the unmodified protein, you can identify peptides that have a mass shift corresponding to the attached PEG moiety. The MS/MS fragmentation of these modified peptides will then pinpoint the exact amino acid of attachment.

A "top-down" approach using MALDI in-source decay (ISD) has also been explored. This method can fragment the intact PEGylated protein and, by comparing the fragment ions to the unmodified protein, potentially reveal the site of modification without prior digestion.

Frequently Asked Questions (FAQs)

What is PEGylation and why is it used for therapeutic proteins?

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide. This modification is widely used for therapeutic proteins to improve their pharmacokinetic and pharmacodynamic properties. Key advantages include:

  • Increased serum half-life

  • Improved solubility and stability

  • Reduced immunogenicity and toxicity

  • Decreased proteolytic degradation

Which mass spectrometry technique is better for analyzing PEGylated proteins: MALDI-TOF or ESI-MS?

Both MALDI-TOF and ESI-MS are powerful techniques for analyzing PEGylated proteins, and the choice often depends on the specific analytical question.

  • MALDI-TOF MS is often used for determining the average molecular weight and the degree of PEGylation (the number of PEG molecules attached). It tends to produce singly charged ions, which can simplify the spectra for heterogeneous samples.

  • ESI-MS , especially when coupled with liquid chromatography (LC-MS), is preferred for more detailed characterization, including the separation of different PEGylated species and the identification of PEGylation sites. However, the spectra can be complex due to multiple charging.

How do I prepare my PEGylated protein sample for mass spectrometry analysis?

Proper sample preparation is crucial for successful analysis. Here are some general guidelines:

  • Purity: The protein sample should be as pure as possible. Contaminants can interfere with ionization and complicate the spectrum.

  • Buffer Exchange: The protein should be in a volatile buffer, such as ammonium acetate, to avoid the presence of non-volatile salts which can suppress the MS signal.

  • Avoid Contaminants: Be aware of common sources of PEG contamination, such as certain detergents (e.g., Triton X-100), plasticware, and filters.

  • For MALDI-TOF: The choice of matrix is important. Sinapinic acid is a common matrix for proteins, while α-cyano-4-hydroxycinnamic acid (CHCA) can be used for smaller PEGylated peptides. The sample and matrix are co-crystallized on a target plate.

  • For ESI-MS: The sample is typically dissolved in a solution compatible with reverse-phase liquid chromatography, such as water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.

Experimental Workflows and Protocols

General Workflow for MS Characterization of PEGylated Proteins

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis cluster_results Characterization Results p1 PEGylated Protein Sample p2 Purification & Buffer Exchange p1->p2 a1 Intact Mass Analysis (MALDI-TOF or LC-ESI-MS) p2->a1 Intact Protein a2 Peptide Mapping (LC-ESI-MS/MS) p2->a2 Digested Peptides d1 Deconvolution of Spectra a1->d1 d2 Database Searching a2->d2 d3 Interpretation d1->d3 d2->d3 r1 Degree of PEGylation d3->r1 r2 PEGylation Site(s) d3->r2 r3 Heterogeneity d3->r3 G cluster_maldi MALDI-TOF cluster_esi ESI-MS start Poor or No Signal for PEGylated Protein q1 Which ionization method are you using? start->q1 m1 Check Matrix Preparation - Use appropriate matrix (e.g., Sinapinic Acid) - Ensure good co-crystallization q1->m1 MALDI e1 Check for Contaminants - Ensure sample is desalted - Use high-purity solvents q1->e1 ESI m2 Optimize Laser Power - Avoid excessive fragmentation m1->m2 m3 Consider High-Mass Detector - For proteins >100 kDa m2->m3 e2 Optimize Source Parameters - Adjust spray voltage, gas flow, temperature e1->e2 e3 Use Charge-Stripping Agent - Add TEA post-column to simplify spectrum e2->e3

References

Strategies to minimize steric hindrance in PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PEGylation Strategies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your PEGylation experiments, with a focus on minimizing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A1: Steric hindrance in PEGylation refers to the spatial obstruction that a bulky polyethylene glycol (PEG) chain can cause. This can manifest in several ways: the PEG chain can physically block the reactive ends of a linker from accessing target functional groups on a biomolecule, or it can impede the binding of the final PEG-conjugated molecule to its biological target.[1][2] While PEG linkers are often used to create space between two conjugated molecules, the PEG chain itself can sometimes be the source of hindrance, particularly in crowded molecular environments.[1][3]

Q2: How do the length and structure of a PEG linker influence steric hindrance?

A2: The length and structure (linear vs. branched) of the PEG chain are critical factors in managing steric hindrance.[4]

  • Too Short: A short linker may not provide enough separation between the biomolecule and its payload or another molecule, leading to a steric clash and potentially reducing biological activity.

  • Too Long: A very long PEG chain can wrap around the biomolecule, shielding its surface. While this is desirable for reducing immunogenicity and renal clearance, it can also block active sites, hindering biological function.

  • Linear vs. Branched: Linear PEGs offer minimal steric hindrance for site-specific conjugation due to their simple, predictable structure. Branched PEGs provide superior shielding effects and are used when a prolonged half-life is the primary goal, though they occupy more space.

Q3: What are the main consequences of unmanaged steric hindrance in PEGylation?

A3: Unmanaged steric hindrance can lead to several negative outcomes, collectively known as the "PEG dilemma". The most significant consequences include:

  • Loss of Biological Activity: If a PEG chain is attached at or near the active or receptor-binding site of a protein, it can sterically hinder the interaction with its target, leading to a substantial loss of bioactivity. For instance, PEG-interferon α2a retains only 7% of its original activity after modification.

  • Incomplete Conjugation: The target functional group on your molecule may be in a sterically hindered location, preventing the PEG chain from accessing it, which results in low reaction yields.

  • Impaired Cellular Uptake: The dense hydrophilic shield created by PEG chains can block targeting ligands from binding to their corresponding receptors on a cell surface, hindering the uptake of PEGylated nanocarriers.

Troubleshooting Guide

This guide addresses common problems encountered during PEGylation, focusing on solutions related to steric hindrance.

Problem 1: Low Yield or Incomplete PEGylation Reaction

  • Possible Cause: The target functional group (e.g., lysine, cysteine) is located in a sterically crowded region of the biomolecule, preventing the PEG reagent from accessing it.

  • Solution 1: Optimize Reaction Conditions. Adjusting parameters like pH, temperature, and molar ratio can improve yields. For amine-specific reactions, performing the conjugation at a lower pH (e.g., below 7) can increase selectivity for the N-terminus, whose alpha-amino group has a lower pK than the epsilon-amino group of lysine.

  • Solution 2: Change PEG Linker Length or Architecture. If the conjugation site is sterically hindered, using a PEG with a longer, more flexible spacer arm can help the reactive group reach the target site. Conversely, if the PEG itself is causing crowding, a shorter chain might be more effective.

  • Solution 3: Switch Conjugation Chemistry. If lysine modification is inefficient due to hindrance, consider site-specific strategies. Introducing a unique reactive handle, such as a cysteine residue, in a more accessible region of the protein allows for highly specific thiol-selective chemistry (e.g., with PEG-maleimide).

Problem 2: Significant Loss of Biological Activity Post-PEGylation

  • Possible Cause: The PEG chain has been attached at or near the protein's active site or receptor-binding domain, causing steric hindrance that blocks its interaction with its target. The PEG chain can also induce conformational changes that reduce activity.

  • Solution 1: Employ Site-Specific PEGylation. This is the most effective strategy to preserve activity. By engineering a unique conjugation site (e.g., an unpaired cysteine residue or an unnatural amino acid) far from the active domain, you can ensure the PEG chain does not interfere with the protein's function. N-terminal PEGylation is another common site-specific approach, as it often distances the PEG from the core functional domains.

  • Solution 2: Use a Shorter PEG Chain. If some degree of steric shielding is necessary but activity is compromised, switching to a shorter PEG chain may provide a better balance between protecting the molecule and allowing it to function.

  • Solution 3: Use a Cleavable Linker. To overcome the "PEG dilemma," a cleavable linker (e.g., disulfide or hydrazone bond) can be used. The PEG chain provides protection during circulation and is then cleaved in the target environment (e.g., the reducing environment of a cell or the low pH of an endosome), releasing the fully active biomolecule.

Problem 3: Aggregation of the PEGylated Product

  • Possible Cause: Insufficient PEGylation. If the degree of PEGylation is too low, the PEG chains may not provide an adequate hydrophilic shield to prevent the parent molecules from aggregating.

  • Solution 1: Increase the Degree of PEGylation. Adjust the reaction conditions, such as increasing the molar ratio of the PEG reagent or extending the reaction time, to attach more PEG chains to the molecule.

  • Solution 2: Use Monodisperse PEG Reagents. Polydisperse PEG can lead to a heterogeneous mixture of conjugates, some of which may be more prone to aggregation. Using high-quality, monodisperse PEG ensures a more uniform product.

  • Solution 3: Characterize the PEG Reagent. Contamination of monofunctional PEG with bifunctional PEG diol can lead to cross-linking between molecules, causing aggregation. Ensure the purity of your PEG reagent.

Data Presentation

Table 1: Influence of PEG Linker Characteristics on Application

FeatureShort PEG Chain (e.g., PEG2-12)Long PEG Chain (e.g., PEG2000+)Linear PEGBranched PEG
Primary Use Compact labeling, short spacerImproving solubility, extending half-lifeSite-specific conjugation, diagnosticsDrug delivery, maximizing in-vivo circulation
Steric Hindrance MinimalSignificantMinimalHigh (provides superior shielding)
Solubility Enhancement ModerateHighGoodExcellent
Immunogenicity Lower riskHigher risk (but shields molecule)LowerHigher
Payload Capacity Single attachmentSingle attachmentSingle or dual attachmentMultivalent attachment

Table 2: Example Optimization of Reaction Parameters for BSA Nanoparticle PEGylation

This table summarizes optimized conditions from a study using response surface methodology to maximize PEGylation efficiency.

ParameterOptimized ValueEffect on PEGylation
PEG Concentration 32.5 g/L (for 5 g/L nanoparticles)Most significant positive effect on the number of PEGylated amino groups.
Incubation Time 10 minutesShorter time found to be optimal in this system.
Incubation Temperature 27°CModerate temperature was optimal.
pH 7.0Had the least noticeable effect in the studied range.

Visualizations and Workflows

A logical approach to troubleshooting is essential for efficient problem-solving in the lab.

troubleshooting_low_yield cluster_s1 Optimization Details cluster_s2 Linker Modification cluster_s3 Chemistry Change start Problem: Low PEGylation Yield q1 Is the target site known to be accessible? start->q1 s1 Strategy 1: Optimize Reaction Conditions q1->s1 Yes s2 Strategy 2: Modify PEG Linker q1->s2 No/ Unsure s1_a Adjust pH s1_b Increase Molar Ratio s1_c Vary Time/Temp s3 Strategy 3: Change Conjugation Chemistry s2->s3 s2_a Use Longer Spacer Arm s2_b Try Branched PEG s3_a Site-Directed Mutagenesis (e.g., add Cys) s3_b Switch to Thiol-Maleimide Chemistry s3_a->s3_b

Caption: Troubleshooting logic for low PEGylation yield.

The general workflow for a PEGylation experiment involves several key stages, from preparation to final analysis.

pegylation_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization & Analysis A Prepare Biomolecule (e.g., dissolve protein in reaction buffer, pH 7-8) C Combine Reactants (Control molar ratio, temperature, and time) A->C B Prepare Fresh PEG Reagent B->C D Quench Reaction (e.g., add Tris or glycine) C->D E Separate PEG-conjugate from unreacted components D->E F Method: Size-Exclusion Chromatography (SEC) or Dialysis E->F G Assess Purity & Yield (HPLC, SDS-PAGE) E->G H Confirm Molecular Weight (Mass Spectrometry) G->H I Evaluate Biological Activity (Functional Assays) H->I

Caption: General experimental workflow for protein PEGylation.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol describes a common method for conjugating a PEG linker functionalized with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer at a pH of 7.0-8.5 (e.g., phosphate-buffered saline, PBS). The concentration will depend on the specific protein's solubility and reactivity.

    • Ensure any buffer components with primary amines (like Tris) are removed via dialysis or buffer exchange, as they will compete with the protein for the NHS ester.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the mPEG-NHS ester in a dry, aprotic solvent (like DMSO or DMF) and then dilute it into the reaction buffer. NHS esters are susceptible to hydrolysis, so fresh preparation is critical.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved mPEG-NHS reagent to the protein solution. Molar ratios can range from 1:1 to 100:1 (PEG:protein) and must be optimized empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined for each specific system. Gentle mixing is recommended.

  • Quenching:

    • Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, at a final concentration of 10-50 mM. This will react with any remaining unreacted NHS esters. Allow the quenching reaction to proceed for 30-60 minutes.

  • Purification:

    • Remove unreacted PEG, hydrolyzed PEG, and the quenching agent from the PEGylated protein.

    • The most common method is Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic size. The larger PEGylated protein will elute before the smaller, unreacted components.

    • Dialysis or tangential flow filtration (TFF) can also be used, especially for larger-scale preparations.

Protocol 2: Characterization of PEGylated Product by Size-Exclusion Chromatography (SEC)

SEC is used for both purification and analysis to determine the extent of PEGylation and the presence of aggregates.

  • System Preparation:

    • Equilibrate an appropriate SEC column (selected based on the molecular weight separation range) with a suitable mobile phase (e.g., PBS).

    • Ensure the system is running at a stable pressure and baseline before injecting the sample.

  • Sample Preparation:

    • Filter the purified PEGylated protein sample through a 0.22 µm filter to remove any particulate matter.

  • Analysis:

    • Inject a known amount of the sample onto the column.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

    • The chromatogram will show different peaks corresponding to:

      • High molecular weight aggregates (eluting first).

      • Multi-PEGylated species.

      • Mono-PEGylated protein.

      • Unmodified protein (eluting last among protein species).

      • Unreacted PEG (if not fully removed during purification).

    • Integrate the peak areas to quantify the relative amounts of each species and determine the purity of the PEGylated product.

References

Validation & Comparative

A Comparative Guide to Azido-PEG-Acid Linkers: Unraveling the Impact of PEG Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving therapeutic success. The linker, a critical component connecting the biological moiety to a payload, significantly influences the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and circulation half-life. This guide provides an objective comparison of Azido-PEG8-acid with other commonly used PEG linker lengths, namely PEG4 and PEG12, supported by experimental data to inform the selection of the optimal linker for specific applications.

Azido-PEG-acid linkers are heterobifunctional molecules featuring an azide group for "click" chemistry and a carboxylic acid for conjugation to amine-containing molecules. The length of the intervening PEG chain is a crucial design parameter that can be modulated to fine-tune the properties of the resulting bioconjugate.

The Influence of PEG Linker Length on Bioconjugate Properties

The length of the PEG linker directly impacts several key physicochemical and biological properties of a bioconjugate:

  • Solubility and Aggregation: Hydrophobic payloads can induce aggregation of bioconjugates, leading to rapid clearance and reduced efficacy. The hydrophilic nature of PEG can mitigate this issue, with longer PEG chains generally providing a greater solubilizing effect.[1][2]

  • Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[1][3] This extended circulation time can result in greater accumulation of the conjugate at the target site.[4]

  • Steric Hindrance: While beneficial, longer PEG chains can also introduce steric hindrance, potentially impeding the interaction of the biological moiety with its target. This can lead to a decrease in binding affinity and in vitro potency.

  • Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.

Quantitative Comparison of PEG4, PEG8, and PEG12 Linkers

The following tables summarize quantitative data from preclinical studies, offering a comparative analysis of key performance metrics across different PEG linker lengths. It is important to note that the specific impact of linker length can be context-dependent, varying with the antibody, payload, and target.

PEG Linker Length Clearance Rate (mL/kg/day) Fold Change vs. Non-PEGylated Reference
No PEG~8.51.0
PEG2~6.00.7
PEG4~4.50.5
PEG8 ~3.0 0.4 ****
PEG12~2.80.3
PEG24~2.50.3
PEG Linker Length In Vitro Cytotoxicity (IC50, nM) Fold Change vs. Non-PEGylated Reference
No PEG1.01.0
PEG44.54.5
PEG8 - - -
PEG122222
PEG Linker Length Tumor Growth Inhibition (%) Reference
No PEG11
PEG235-45
PEG435-45
PEG8 75-85 ****
PEG1275-85
PEG2475-85

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate the performance of ADCs with varying PEG linker lengths.

A. ADC Conjugation

This protocol describes the conjugation of an Azido-PEG-acid linker to an antibody followed by a click reaction with a payload.

  • Antibody Modification: The carboxylic acid of the Azido-PEG-acid linker is activated using EDC/NHS chemistry and then reacted with lysine residues on the antibody.

  • Purification: The Azido-PEG-modified antibody is purified using size-exclusion chromatography (SEC) to remove excess linker.

  • Click Reaction: The alkyne-functionalized payload is then conjugated to the azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

  • Final Purification: The final ADC is purified by SEC to remove unreacted payload and other reagents.

B. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves.

C. In Vivo Pharmacokinetic Study

This study evaluates the clearance rate and half-life of the ADC in an animal model.

  • Animal Model: The study is typically conducted in mice or rats.

  • ADC Administration: The ADCs are administered intravenously (i.v.) via the tail vein.

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, etc.).

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

D. In Vivo Efficacy Study

This study assesses the anti-tumor activity of the ADC in a tumor-xenograft model.

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into groups and treated with the ADCs, a vehicle control, and potentially a non-targeting ADC control.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Bioconjugation Workflow

The following diagrams illustrate the key steps in ADC synthesis and the conceptual relationship between PEG linker length and ADC performance.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation & Antibody Conjugation cluster_click Step 2: Payload Conjugation (Click Chemistry) Azido_PEG_Acid Azido-PEGn-Acid EDC_NHS EDC/NHS Azido_PEG_Acid->EDC_NHS Activation Activated_Linker NHS-Ester-PEGn-Azide EDC_NHS->Activated_Linker Antibody Antibody Azide_Ab Azide-Antibody Antibody->Azide_Ab Activated_Linker->Antibody Amine Coupling Alkyne_Payload Alkyne-Payload Azide_Ab->Alkyne_Payload CuAAC or SPAAC ADC Antibody-Drug Conjugate Alkyne_Payload->ADC

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PEG_Linker_Properties cluster_linker PEG Linker Length cluster_properties Impact on ADC Properties PEG4 Shorter (e.g., PEG4) Solubility Solubility / Aggregation PEG4->Solubility Lower Increase PK Pharmacokinetics PEG4->PK Shorter Half-life Potency In Vitro Potency PEG4->Potency Higher Efficacy In Vivo Efficacy PEG4->Efficacy Potentially Lower PEG12 Longer (e.g., PEG12) PEG12->Solubility Higher Increase PEG12->PK Longer Half-life PEG12->Potency Lower (Potential Steric Hindrance) PEG12->Efficacy Potentially Higher

Caption: The relationship between PEG linker length and key ADC performance characteristics.

Conclusion

The selection of the optimal PEG linker length is a critical decision in the design of bioconjugates and represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity. While shorter PEG linkers like PEG4 may offer higher in vitro potency, longer linkers such as PEG8 and PEG12 generally lead to improved solubility, longer circulation times, and enhanced in vivo efficacy, particularly for hydrophobic payloads. The data suggests that a PEG8 linker can provide a favorable balance, demonstrating significant improvements in clearance and in vivo efficacy compared to shorter linkers, without the more pronounced decrease in in vitro potency that can be observed with very long PEG chains. Ultimately, the ideal PEG linker length is specific to the unique combination of antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer bioconjugates.

References

A Head-to-Head Comparison: Azido-PEG8-acid vs. Maleimide-PEG8-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). The choice between different reactive moieties can significantly impact the efficiency of conjugation, the stability of the final product, and its ultimate in vivo performance. This guide provides an objective comparison of two commonly used heterobifunctional PEGylated linkers: Azido-PEG8-acid and Maleimide-PEG8-acid.

This comparison will delve into their respective reaction mechanisms, performance metrics, and provide detailed experimental protocols to aid in the selection of the optimal linker for your specific application.

Chemical Properties and Reaction Mechanisms

At the core of the comparison between this compound and Maleimide-PEG8-acid are their distinct reactive groups, which dictate their conjugation chemistry. Both linkers share a common polyethylene glycol (PEG8) spacer, which enhances solubility and reduces immunogenicity, and a terminal carboxylic acid for the attachment of a payload molecule.[1][2][3][4] The key difference lies in the bioorthogonal reactive handle: an azide for the former and a maleimide for the latter.

This compound participates in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[5] This reaction is most commonly performed as a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a highly stable 1,2,3-triazole linkage. Alternatively, for applications where copper cytotoxicity is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed with a strained alkyne, such as dibenzocyclooctyne (DBCO), eliminating the need for a metal catalyst.

Maleimide-PEG8-acid reacts with thiol (sulfhydryl) groups, typically found in the side chains of cysteine residues in proteins, via a Michael addition reaction. This reaction is highly efficient and proceeds rapidly under mild physiological conditions to form a stable thioether bond.

Performance Comparison: A Data-Driven Analysis

The choice between an azide and a maleimide linker often comes down to a trade-off between reaction kinetics, stability, and specificity. The following tables summarize key quantitative data comparing the performance of these two conjugation strategies.

FeatureThis compound (via CuAAC)Maleimide-PEG8-acidReferences
Reaction Rate Very FastExtremely Fast
Second-Order Rate Constant 10 to 100 M⁻¹s⁻¹100 to 1000 M⁻¹s⁻¹
Optimal pH 4.0 - 7.06.5 - 7.5
Reaction Time 1 - 4 hours0.5 - 2 hours
Required Reagents Copper(I) catalyst, reducing agent (e.g., sodium ascorbate)None (for thiol reaction)
Orthogonality HighModerate (potential cross-reactivity with amines at higher pH)
FeatureThis compound (Triazole Linkage)Maleimide-PEG8-acid (Thioether Linkage)References
Linkage Stability Exceptionally HighHigh, but susceptible to retro-Michael addition
Hydrolytic Stability Highly resistant to hydrolysisSuccinimide ring can hydrolyze, which can stabilize the linkage
Enzymatic Stability Highly resistant to enzymatic cleavageGenerally stable, but can be susceptible to thiol exchange
In Vivo Stability Very HighCan be variable; potential for premature drug release

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for conjugating a protein to a payload using either this compound or Maleimide-PEG8-acid.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the conjugation of an alkyne-modified protein to an azide-functionalized payload.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound functionalized payload

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with a 2 to 10-fold molar excess of the this compound functionalized payload.

  • Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.

  • Initiate the Reaction: Add the premixed catalyst solution to the protein-payload mixture.

  • Add the Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting conjugate using a desalting column or dialysis to remove excess reagents.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the conjugation efficiency and purity.

Protocol 2: Maleimide-Thiol Conjugation with Maleimide-PEG8-acid

This protocol describes the conjugation of a thiol-containing protein to a maleimide-functionalized payload.

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine residue or a reduced antibody) in a thiol-free buffer (e.g., phosphate-buffered saline, pH 7.2)

  • Maleimide-PEG8-acid functionalized payload

  • Reducing agent (optional, for disulfide bond reduction, e.g., TCEP)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Prepare the Payload Solution: Dissolve the Maleimide-PEG8-acid functionalized payload in a suitable solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the payload solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Purification: Purify the resulting conjugate using a desalting column or dialysis to remove unreacted payload and other small molecules.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to assess the degree of labeling and purity.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each conjugation strategy.

Azido_PEG8_acid_Workflow cluster_payload Payload Preparation cluster_protein Protein Preparation cluster_conjugation CuAAC Reaction cluster_analysis Analysis Payload Payload ActivatedPayload Azido-PEG8-Payload Payload->ActivatedPayload Amide Coupling AzidoPEG8Acid This compound AzidoPEG8Acid->ActivatedPayload ReactionMix Reaction Mixture (Alkyne-Protein + Azido-PEG8-Payload) ActivatedPayload->ReactionMix Protein Protein AlkyneModification Alkyne Modification Protein->AlkyneModification AlkyneProtein Alkyne-Protein AlkyneModification->AlkyneProtein AlkyneProtein->ReactionMix Conjugate Protein-PEG8-Payload (Triazole Linkage) ReactionMix->Conjugate Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Conjugate Purification Purification (SEC/Dialysis) Conjugate->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization Maleimide_PEG8_acid_Workflow cluster_payload Payload Preparation cluster_protein Protein Preparation cluster_conjugation Thiol-Maleimide Reaction cluster_analysis Analysis Payload Payload ActivatedPayload Maleimide-PEG8-Payload Payload->ActivatedPayload Amide Coupling MaleimidePEG8Acid Maleimide-PEG8-acid MaleimidePEG8Acid->ActivatedPayload ReactionMix Reaction Mixture (Thiol-Protein + Maleimide-PEG8-Payload) ActivatedPayload->ReactionMix Protein Protein Reduction Disulfide Reduction (optional, with TCEP) Protein->Reduction ThiolProtein Thiol-Protein Reduction->ThiolProtein ThiolProtein->ReactionMix Conjugate Protein-PEG8-Payload (Thioether Linkage) ReactionMix->Conjugate Purification Purification (SEC/Dialysis) Conjugate->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Internalization Internalization Receptor->Internalization 2. Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Payload induces cell death

References

A Head-to-Head Comparison: The Advantages of Click Chemistry Over NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the success of diagnostics, therapeutics, and research reagents. For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision point. This guide provides an in-depth, objective comparison of two prominent methods: the bioorthogonal precision of click chemistry and the conventional approach of N-hydroxysuccinimide (NHS) ester conjugation. Through a detailed examination of their mechanisms, performance data, and experimental protocols, this guide will illuminate the distinct advantages that position click chemistry as a superior choice for many modern applications.

At a Glance: Key Differences

Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offers a significant leap forward in control and efficiency compared to the more traditional NHS ester chemistry.[1][2] While NHS esters have long been a workhorse for labeling primary amines on proteins, their utility is often hampered by a lack of specificity and challenges in controlling the degree of labeling.[1][3]

FeatureClick Chemistry (Azide-Based)NHS Ester-Based Conjugation
Reaction Mechanism Bioorthogonal cycloaddition[1]Nucleophilic acyl substitution
Target Residues Site-specifically introduced azidesPrimary amines (Lysine, N-terminus)
Specificity HighModerate to low
Typical Yield >90% (for the click reaction step)20-50% (overall labeling efficiency)
Control over Degree of Labeling (DoL) High, precise control achievableDifficult to control, variable
Linkage Stability High (stable triazole ring)High (stable amide bond)
Side Reactions MinimalHydrolysis, reactions with other nucleophiles
Biocompatibility High (especially copper-free methods)High
Reaction Time Typically 1-4 hoursTypically 1-2 hours

Delving into the Mechanisms

The fundamental difference between these two chemistries lies in their reaction mechanism, which dictates their specificity and efficiency.

Click Chemistry: This method relies on the formation of a stable triazole ring through a reaction between an azide and an alkyne. In the context of bioconjugation, this often involves a two-step process where a biomolecule is first functionalized with an azide group. This azide-modified molecule is then "clicked" with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), in a reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). The bioorthogonal nature of this reaction means that the azide and alkyne groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction occurs only between the intended partners.

NHS Ester Conjugation: This method targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The NHS ester reacts with an unprotonated primary amine via nucleophilic acyl substitution to form a stable amide bond. This reaction is typically performed at a slightly alkaline pH (7-9) to ensure a sufficient concentration of deprotonated, nucleophilic amines. However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH and can substantially reduce the conjugation efficiency.

Visualizing the Reactions and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams illustrate the core concepts.

G cluster_click Click Chemistry (SPAAC) cluster_nhs NHS Ester Conjugation Biomolecule_Azide Biomolecule-N₃ Triazole_Product Biomolecule-Triazole-Molecule Biomolecule_Azide->Triazole_Product + Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product Biomolecule_Amine Biomolecule-NH₂ Amide_Product Biomolecule-Amide-Molecule Biomolecule_Amine->Amide_Product + NHS_Ester Molecule-NHS Ester NHS_Ester->Amide_Product Hydrolysis Hydrolyzed Ester NHS_Ester->Hydrolysis H₂O

Caption: Reaction mechanisms of Click Chemistry and NHS Ester Conjugation.

G cluster_click_workflow Click Chemistry Workflow cluster_nhs_workflow NHS Ester Conjugation Workflow start_click Start step1_click Introduce azide handle to biomolecule start_click->step1_click step2_click Purify azide-modified biomolecule step1_click->step2_click step3_click React with alkyne-tagged molecule (SPAAC) step2_click->step3_click step4_click Purify final conjugate step3_click->step4_click end_click End step4_click->end_click start_nhs Start step1_nhs React biomolecule with NHS ester-tagged molecule start_nhs->step1_nhs step2_nhs Quench reaction (optional) step1_nhs->step2_nhs step3_nhs Purify final conjugate step2_nhs->step3_nhs end_nhs End step3_nhs->end_nhs

Caption: Comparison of experimental workflows.

The Decisive Advantages of Click Chemistry

The superiority of click chemistry over NHS ester conjugation becomes evident when examining several key performance metrics.

1. Unparalleled Specificity and Control:

Click chemistry's bioorthogonality is its greatest asset. By introducing an azide at a specific site on a biomolecule, researchers can achieve homogenous conjugates with a precisely defined degree of labeling (DoL). This level of control is crucial for applications where the orientation and stoichiometry of the conjugation are critical, such as in the development of antibody-drug conjugates (ADCs). In contrast, NHS ester chemistry targets the numerous lysine residues on a protein's surface, leading to a heterogeneous mixture of products with varying DoLs and conjugation sites. This lack of specificity can result in the modification of lysines within or near active sites, potentially compromising the protein's function.

2. Higher Efficiency and Yield:

The click reaction itself is highly efficient, often achieving yields of over 90%. While the initial introduction of the azide handle is an additional step, the subsequent click reaction is robust and reliable. NHS ester conjugations, on the other hand, are often plagued by the competing hydrolysis of the ester, which can significantly lower the overall yield to a range of 20-50%. This variability can make it challenging to achieve consistent and reproducible results.

3. Enhanced Stability of Conjugates:

While both methods produce stable linkages (a triazole ring in click chemistry and an amide bond in NHS ester conjugation), the overall stability and homogeneity of the final product are often superior with click chemistry. The controlled nature of the click reaction ensures a well-defined and stable conjugate, whereas the random nature of NHS ester conjugation can lead to a heterogeneous population of molecules with potentially varying stability profiles.

4. Biocompatibility for In Vivo Applications:

Copper-free click chemistry (SPAAC) is exceptionally biocompatible, making it ideal for applications in living systems. The absence of a cytotoxic copper catalyst allows for the labeling of molecules on the surface of living cells and even within living organisms. While NHS ester chemistry is also generally considered biocompatible, the potential for off-target reactions with other nucleophiles in a complex biological environment is a concern.

Experimental Protocols

For researchers looking to implement these techniques, the following are representative protocols.

Protocol 1: Copper-Free Click Chemistry (SPAAC) for Antibody-Oligonucleotide Conjugation

This protocol outlines the steps for conjugating an azide-modified oligonucleotide to an antibody functionalized with a BCN-NHS ester.

Materials:

  • Antibody solution (e.g., 1 mg/mL in PBS)

  • BCN-NHS ester (10 mM in DMSO)

  • Azide-modified oligonucleotide

  • Quenching solution (e.g., 100 mM Tris buffer)

  • Spin desalting column

Methodology:

  • Antibody Activation: To the antibody solution, add a 20-30 fold molar excess of the BCN-NHS ester solution. Ensure the final DMSO concentration is below 20%. Incubate the mixture at room temperature for 60 minutes with gentle mixing.

  • Quenching: Add 10 µL of Tris buffer (100 mM) to quench any unreacted BCN-NHS ester. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted BCN-NHS ester using a spin desalting column according to the manufacturer's instructions.

  • Click Reaction: Add the azide-modified oligonucleotide to the purified BCN-activated antibody at a desired molar ratio. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final antibody-oligonucleotide conjugate using a suitable method, such as size-exclusion chromatography.

Protocol 2: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS)

  • NHS ester of the label

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting column or other purification system

Methodology:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine. Incubate for an additional 15-30 minutes.

  • Purification: Separate the protein conjugate from unreacted NHS ester and byproducts using a desalting column, size exclusion chromatography, or dialysis.

Conclusion: Choosing the Right Chemistry for Your Application

Both click chemistry and NHS ester conjugation are valuable tools in the bioconjugation toolbox. NHS ester chemistry remains a viable and cost-effective option for simpler, more routine labeling applications where a degree of heterogeneity is acceptable. However, for applications demanding high precision, reproducibility, and the preservation of protein function, azide-based click chemistry is generally the superior choice. Its high specificity, efficiency, and biocompatibility make it an indispensable method for the development of sophisticated bioconjugates in research, diagnostics, and therapeutics. As the demand for well-defined and functional biomolecular constructs continues to grow, the advantages of click chemistry will undoubtedly solidify its position as a cornerstone of modern bioconjugation.

References

A Head-to-Head Battle for Bioconjugation: Evaluating Alternatives to Azido-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of chemical tools is paramount. Azido-PEG8-acid has become a staple reagent for introducing polyethylene glycol (PEG) linkers onto biomolecules, leveraging the power of "click chemistry". However, the field of bioconjugation is in constant evolution, with a growing arsenal of alternative reagents that offer advantages in terms of reaction speed, specificity, and biocompatibility.

This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data and detailed protocols to inform your selection process for creating precisely engineered bioconjugates.

The Benchmark: this compound in Copper-Catalyzed Click Chemistry

This compound is a heterobifunctional linker containing an azide group and a carboxylic acid. The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues) on proteins. The azide group then allows for conjugation to an alkyne-modified molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This method is robust and high-yielding.

However, the requirement for a copper catalyst can be a significant drawback for in vivo applications or when working with sensitive proteins, as copper can be cytotoxic and can lead to protein denaturation or aggregation.[3] This has driven the development of copper-free click chemistry alternatives.

Key Alternatives to this compound

The primary alternatives to this compound focus on different bioorthogonal reaction strategies that circumvent the need for a copper catalyst. These include reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions.

DBCO-PEG-acid: The Copper-Free SPAAC Contender

Dibenzocyclooctyne (DBCO) containing linkers are the most prominent alternative for copper-free click chemistry.[4] The inherent ring strain of the DBCO group allows it to react spontaneously with azides without the need for a catalyst.

Key Features of DBCO-PEG-acid:

  • Biocompatibility: The absence of a copper catalyst makes it ideal for live-cell labeling and in vivo applications.

  • High Specificity: DBCO and azide groups are highly selective for each other and do not react with other functional groups found in biological systems.

  • Good Kinetics: While generally slower than CuAAC, the reaction rates are sufficient for most bioconjugation applications.

Tetrazine-PEG-acid: The Speed Champion in IEDDA Reactions

Tetrazine-functionalized linkers react with strained alkenes, most notably trans-cyclooctene (TCO), in an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is exceptionally fast, with second-order rate constants that are orders of magnitude higher than both CuAAC and SPAAC, making it the fastest known bioorthogonal reaction.

Key Features of Tetrazine-PEG-acid:

  • Unprecedented Kinetics: The extremely rapid reaction rate allows for efficient conjugation even at very low concentrations.

  • Bioorthogonal: The tetrazine and TCO groups are mutually inert to biological functionalities.

  • Versatility: A range of tetrazine and strained alkene derivatives are available, offering flexibility in experimental design.

Performance Comparison: A Data-Driven Look at the Alternatives

The choice of a bioconjugation reagent should be guided by quantitative data. The following tables summarize key performance metrics for the different strategies.

FeatureAzido-PEG-acid (CuAAC)DBCO-PEG-acid (SPAAC)Tetrazine-PEG-acid (IEDDA with TCO)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionInverse-Electron-Demand Diels-Alder
Reaction Partner Terminal or Internal AlkyneAzidetrans-Cyclooctene (TCO)
Catalyst Required Copper (I)NoneNone
Relative Rate FastModerateExtremely Fast
Biocompatibility Lower (due to copper toxicity)HighHigh
Primary Application General bioconjugation, material scienceLive-cell imaging, in vivo studiesLow concentration applications, rapid labeling
Performance MetricAzido-PEG-acid (CuAAC)DBCO-PEG-acid (SPAAC)Tetrazine-PEG-acid (IEDDA with TCO)
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³~110³ - 10⁶
Typical Reaction Time 1 - 4 hours1 - 12 hours< 1 hour
Typical Yield > 90%> 85%> 95%
Resulting Linkage Stability Very Stable TriazoleStable TriazoleStable Dihydropyridazine

Experimental Workflows and Protocols

To provide a practical guide, detailed experimental protocols for key bioconjugation steps are outlined below.

General Experimental Workflow

The overall workflow for bioconjugating a protein with a PEG linker involves three main stages: activation of the linker (if necessary), conjugation to the protein, and purification of the conjugate.

G cluster_0 Linker Activation cluster_1 Bioconjugation cluster_2 Purification & Analysis A Start with -COOH functionalized PEG linker B Activate with EDC/NHS A->B C Activated NHS-ester PEG linker B->C E React activated linker with protein C->E D Protein with accessible amines (e.g., Lysine) D->E F PEGylated Protein Conjugate E->F G Remove excess reagents (SEC/Dialysis) F->G H Characterize conjugate (SDS-PAGE, MS) G->H I Final Purified Bioconjugate H->I

General workflow for protein bioconjugation.

Protocol 1: Activation of Carboxylic Acid-Terminated PEG Linkers

This protocol describes the activation of the carboxylic acid group on this compound, DBCO-PEG-acid, or Tetrazine-PEG-acid to an NHS ester for reaction with primary amines.

Materials:

  • Carboxylic acid-terminated PEG linker (e.g., this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., glycine or Tris buffer)

Procedure:

  • Dissolve the carboxylic acid-terminated PEG linker in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

  • In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to a concentration of 100 mg/mL immediately before use.

  • Add a 1.2-fold molar excess of EDC and NHS to the PEG linker solution.

  • Incubate the reaction for 15-60 minutes at room temperature.

  • The activated NHS-ester PEG linker is now ready for conjugation to the protein. It is recommended to use it immediately.

Protocol 2: Protein Conjugation with Activated NHS-Ester PEG Linker

This protocol details the conjugation of the activated PEG linker to a protein containing accessible primary amines.

Materials:

  • Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Activated NHS-ester PEG linker solution (from Protocol 1)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Add the activated NHS-ester PEG linker solution to the protein solution at a desired molar excess (typically 10- to 50-fold).

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Proceed to the purification of the PEGylated protein.

Protocol 3: Copper-Free Click Chemistry (SPAAC) with a DBCO-Labeled Protein

This protocol describes the reaction of an azide-modified molecule with a protein that has been functionalized with a DBCO-PEG linker.

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the DBCO-labeled protein in the Reaction Buffer.

  • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO).

  • Add the azide-containing molecule to the DBCO-labeled protein solution at a 2- to 10-fold molar excess.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purify the final conjugate to remove excess azide-containing molecule.

Choosing the Right Alternative

The selection of the optimal bioconjugation reagent depends on the specific application. The following decision tree can guide your choice.

G A Start: Need to perform bioconjugation with a PEG linker B Is the application in vivo or with live cells? A->B C Yes B->C D No B->D E Are very low concentrations of reactants required? C->E J Is the protein sensitive to copper? D->J F Yes E->F G No E->G H Use Tetrazine-PEG-acid (IEDDA) F->H I Use DBCO-PEG-acid (SPAAC) G->I K Yes J->K L No J->L K->I M Use Azido-PEG-acid (CuAAC) L->M

Decision tree for selecting a bioconjugation reagent.

References

The Balancing Act: How PEG Linker Length Dictates Efficacy in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of polyethylene glycol (PEG) linker length reveals a critical trade-off between enhanced pharmacokinetic profiles and preserved cytotoxic potency, guiding researchers in the rational design of next-generation drug delivery systems.

In the intricate world of targeted drug delivery, the choice of a linker to tether a therapeutic payload to its delivery vehicle is a paramount decision that profoundly influences the conjugate's overall performance. Among the various strategies, the use of polyethylene glycol (PEG) linkers has become a cornerstone, prized for their ability to modulate the physicochemical and pharmacological properties of drug conjugates.[1][2] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their therapeutic designs.

The length of the PEG chain is not a trivial parameter; it is a key determinant of a drug conjugate's solubility, stability, in vivo circulation time, and ultimately, its therapeutic index.[3] Longer PEG chains generally increase the hydrodynamic size of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life.[4] This "stealth" effect helps to protect the conjugate from premature degradation and clearance by the immune system.[5] Conversely, shorter PEG linkers may be favored for minimizing steric hindrance, which can sometimes interfere with the binding of the targeting moiety to its receptor.

Comparative Analysis of PEG Linker Length on Performance

The selection of an optimal PEG linker length represents a delicate balance between improving pharmacokinetics and maintaining the potent cytotoxicity of the payload. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in antibody-drug conjugates (ADCs) and liposomal drug delivery systems.

Impact on Pharmacokinetics in Antibody-Drug Conjugates

A clear trend emerges when examining the effect of PEG linker length on the pharmacokinetic (PK) profile of ADCs. Longer PEG chains are consistently associated with slower clearance and increased exposure.

LinkerADC PlatformAnimal ModelKey Pharmacokinetic ParameterResultReference
Non-PEGylatedMMAE ConjugateRatClearanceHigh
PEG2MMAE ConjugateRatClearanceHigh
PEG4MMAE ConjugateRatClearanceHigh
PEG8 MMAE Conjugate Rat Clearance Significantly Reduced; Threshold Effect Observed
PEG12MMAE ConjugateRatClearanceLow
PEG24MMAE ConjugateRatClearanceLow

Table 1: Summary of quantitative data on the effect of PEG linker length on the pharmacokinetics of Monomethyl Auristatin E (MMAE) antibody-drug conjugates. A threshold effect is observed, where PEG chains of 8 units or longer are sufficient to significantly minimize plasma clearance.

Influence on In Vivo Efficacy

The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced antitumor efficacy in preclinical models.

LinkerADC PlatformAnimal ModelEfficacy EndpointResultReference
Non-PEGylatedMMAE ConjugateMouse XenograftTumor Weight Reduction11%
PEG2MMAE ConjugateMouse XenograftTumor Weight Reduction35-45%
PEG4MMAE ConjugateMouse XenograftTumor Weight Reduction35-45%
PEG8 MMAE Conjugate Mouse Xenograft Tumor Weight Reduction 75-85%
PEG12MMAE ConjugateMouse XenograftTumor Weight Reduction75-85%
PEG24MMAE ConjugateMouse XenograftTumor Weight Reduction75-85%
Dox/FL-2K (PEG 2kDa)Folate-Linked LiposomeMouse XenograftTumor Size ReductionLess than Dox/FL-10K
Dox/FL-5K (PEG 5kDa)Folate-Linked LiposomeMouse XenograftTumor Size ReductionLess than Dox/FL-10K
Dox/FL-10K (PEG 10kDa) Folate-Linked Liposome Mouse Xenograft Tumor Size Reduction >40% reduction compared to shorter linkers

Table 2: Comparative in vivo efficacy of drug conjugates with varying PEG linker lengths. Studies on both ADCs and liposomal systems demonstrate that longer PEG linkers lead to greater tumor growth inhibition.

In Vitro Cytotoxicity Considerations

While longer PEG linkers are beneficial for in vivo performance, they can sometimes have a neutral or even slightly negative impact on in vitro potency.

LinkerADC PlatformCell LineIC50 (Half-maximal inhibitory concentration)ResultReference
PEG4MMAE ConjugateCD30+ Lymphoma LinesComparable to longer PEGsNo significant effect of PEG length
PEG8MMAE ConjugateCD30+ Lymphoma LinesComparable to other PEGsNo significant effect of PEG length
PEG12MMAE ConjugateCD30+ Lymphoma LinesComparable to other PEGsNo significant effect of PEG length
PEG24MMAE ConjugateCD30+ Lymphoma LinesComparable to other PEGsNo significant effect of PEG length
4 kDa PEGAffibody-MMAE ConjugateHER2-positive cellsCytotoxicity Reduction~6.5-fold reduction vs. non-PEGylated
10 kDa PEGAffibody-MMAE ConjugateHER2-positive cellsCytotoxicity Reduction~22.5-fold reduction vs. non-PEGylated

Table 3: Effect of PEG linker length on in vitro cytotoxicity. The impact of PEG length on in vitro potency can be context-dependent, with some studies showing minimal effects while others report a decrease in potency with longer linkers.

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate key concepts and experimental workflows related to the evaluation of PEG linkers in drug delivery.

PEG_Linker_Concept cluster_short Short PEG Linker cluster_long Long PEG Linker Antibody_S Antibody Payload_S Payload Antibody_S->Payload_S PEGn (n=2-4) label_S Potential for: - Steric Hindrance - Faster Clearance Antibody_L Antibody Payload_L Payload Antibody_L->Payload_L PEGn (n≥8) label_L Benefits: - Improved Solubility - Longer Half-life - Enhanced Tumor Accumulation

Conceptual representation of short versus long PEG linkers.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation A Antibody Reduction C Conjugation A->C B Drug-Linker Activation B->C D Purification (SEC) C->D E Characterization (DAR, Aggregation) D->E F In Vitro Cytotoxicity Assay E->F Test ADCs with varying PEG lengths G In Vivo Pharmacokinetic Study E->G H In Vivo Efficacy Study E->H

General experimental workflow for evaluating ADCs.

PK_Pathway cluster_pk Pharmacokinetic Pathway cluster_peg Effect of PEG Length Injection Intravenous Injection of ADC Circulation Systemic Circulation Injection->Circulation Clearance Renal & Hepatic Clearance Circulation->Clearance Tumor Tumor Accumulation (EPR Effect) Circulation->Tumor ShortPEG Short PEG ShortPEG->Clearance Increased Rate LongPEG Long PEG LongPEG->Circulation Prolonged Time LongPEG->Clearance Decreased Rate

Impact of PEG length on ADC pharmacokinetics.

Detailed Experimental Protocols

Reproducibility and accurate comparison of data rely on detailed methodologies. Below are standardized protocols for key experiments used to evaluate ADCs with varying PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Reduction: A monoclonal antibody is partially reduced to expose free thiol groups on cysteine residues. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at a specific molar ratio for 1-2 hours at 37°C.

  • Drug-Linker Activation: The PEGylated drug-linker, containing a maleimide group, is dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • Conjugation: The activated drug-linker solution is added to the reduced antibody solution at a defined molar excess. The reaction is allowed to proceed for 1-2 hours at room temperature to form a stable thioether bond.

  • Purification: The resulting ADC is purified to remove unconjugated drug-linkers and aggregated species. Size-exclusion chromatography (SEC) is a commonly used method.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. Aggregation levels are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation: The treated cells are incubated for a specified period, typically 72-96 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, which quantifies metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose (e.g., 3 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection via tail vein or retro-orbital bleeding.

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate. Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are then calculated.

In Vivo Tumor Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously implanted with human tumor cells that express the target antigen.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the ADCs of varying PEG linker lengths, a vehicle control, and potentially other control groups. Treatment is typically administered intravenously.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length of the PEG linker is a critical design parameter in the development of drug delivery systems, with a significant impact on their therapeutic index. While shorter PEG linkers may in some cases offer advantages in terms of synthetic accessibility and potentially higher in vitro potency, the evidence strongly suggests that longer PEG linkers, typically of 8 or more ethylene glycol units for ADCs, are generally superior for in vivo applications. This is attributed to their ability to enhance solubility, prolong circulation half-life, and increase tumor accumulation.

However, the optimal PEG linker length is not a one-size-fits-all solution and is likely specific to the antibody or targeting ligand, the physicochemical properties of the payload, and the biological target. Therefore, an empirical evaluation through a systematic workflow, as outlined in this guide, is essential. By carefully considering the interplay between linker length and the overall performance of the drug conjugate, researchers can rationally design more effective and safer therapeutics.

References

TFP Esters vs. NHS Esters: A Comparative Guide to Amine Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stable conjugation of molecules to primary amines is a cornerstone of bioconjugation, diagnostics, and therapeutic development. N-hydroxysuccinimide (NHS) esters have long been the gold standard for amine-reactive chemistry. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters presents a compelling alternative with distinct advantages in terms of stability and, consequently, reaction efficiency. This guide provides an objective comparison of TFP and NHS esters, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.

Executive Summary

TFP esters offer significantly greater resistance to hydrolysis, particularly in aqueous solutions at neutral to basic pH, compared to NHS esters.[1][2][3] This enhanced stability translates to a longer half-life in solution, providing a wider window for reaction completion and potentially leading to higher conjugation yields. While both esters form stable amide bonds with primary amines, the superior hydrolytic stability of TFP esters makes them a more robust choice for applications requiring precise control over the reaction, especially when working with valuable biomolecules or under conditions that may promote hydrolysis.

Data Presentation: Performance Comparison

The following tables summarize the key performance differences between TFP and NHS esters based on available experimental data.

Table 1: Hydrolytic Stability of Activated Esters

pHTFP Ester Half-LifeNHS Ester Half-LifeFold Difference
7.0~16.5 hours~8.6 hours~1.9x
8.0~5.5 hours~1.8 hours~3.0x
10.0~6.3 hours~39 minutes~9.7x
(Data adapted from a study on self-assembled monolayers.[4])

Table 2: Amine Acylation Reaction Conditions and Efficiency

ParameterTFP EstersNHS Esters
Optimal pH Range 8.5 - 9.0[5]7.2 - 8.5
Reaction Time 30 minutes - 4 hours30 minutes - 2 hours
Solvents Anhydrous DMSO or DMFAnhydrous DMSO or DMF
Competing Reaction Hydrolysis (slower rate)Hydrolysis (faster rate, especially at higher pH)
Relative Yield Generally higher due to lower hydrolysisCan be lower, particularly with longer reaction times or higher pH

Experimental Protocols

A detailed protocol for a comparative analysis of TFP and NHS ester reactivity with a model protein (e.g., Bovine Serum Albumin - BSA) is provided below.

Objective:

To compare the conjugation efficiency of a TFP ester and an NHS ester by quantifying the degree of labeling (DOL) of a protein.

Materials:
  • Protein solution (e.g., 10 mg/mL BSA in 1X Phosphate Buffered Saline (PBS), pH 7.4)

  • TFP ester of a fluorescent dye (e.g., Cy5-TFP ester)

  • NHS ester of the same fluorescent dye (e.g., Cy5-NHS ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Spectrophotometer

Protocol:
  • Protein Preparation: Prepare a 2 mg/mL solution of BSA in the Reaction Buffer.

  • Ester Stock Solution Preparation: Immediately before use, prepare 10 mM stock solutions of the Cy5-TFP ester and Cy5-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Set up two separate reaction tubes, one for the TFP ester and one for the NHS ester.

    • To each tube containing 1 mL of the BSA solution, add a 20-fold molar excess of the respective ester stock solution.

    • Gently mix the reactions and incubate for 1 hour at room temperature, protected from light.

  • Reaction Quenching: Stop the reactions by adding 100 µL of Quenching Buffer to each tube and incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled protein from excess dye and byproducts using a desalting column equilibrated with PBS. Collect the protein-containing fractions.

  • Degree of Labeling (DOL) Determination:

    • Measure the absorbance of the purified conjugate solutions at 280 nm (for protein concentration) and at the maximum absorbance of the dye (e.g., ~650 nm for Cy5).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

Mandatory Visualizations

Reaction Mechanisms

G cluster_0 TFP Ester Reaction cluster_1 NHS Ester Reaction TFP_Ester R-CO-OTFP Amide_TFP Protein-NH-CO-R TFP_Ester->Amide_TFP + Amine_TFP Protein-NH2 Amine_TFP->Amide_TFP TFP_Leaving_Group HO-TFP NHS_Ester R-CO-ONHS Amide_NHS Protein-NH-CO-R NHS_Ester->Amide_NHS + Amine_NHS Protein-NH2 Amine_NHS->Amide_NHS NHS_Leaving_Group HO-NHS

Caption: Amine acylation reaction with TFP and NHS esters.

Experimental Workflow

G Start Start: Protein Solution Prepare_Esters Prepare TFP and NHS Ester Stock Solutions Start->Prepare_Esters React_TFP Incubate with TFP Ester Prepare_Esters->React_TFP React_NHS Incubate with NHS Ester Prepare_Esters->React_NHS Quench Quench Reactions React_TFP->Quench React_NHS->Quench Purify Purify Conjugates Quench->Purify Analyze Determine DOL (Spectrophotometry) Purify->Analyze Compare Compare Conjugation Efficiency Analyze->Compare

Caption: Workflow for comparing TFP and NHS ester reactivity.

Discussion

The primary advantage of TFP esters lies in their enhanced stability against hydrolysis. As shown in Table 1, the half-life of a TFP ester is significantly longer than that of an NHS ester, especially at the higher pH values typically used for amine coupling. This increased stability minimizes the premature inactivation of the labeling reagent, ensuring that a higher concentration of the active ester is available to react with the target amine over the course of the reaction.

This difference in stability can directly impact the efficiency of the conjugation reaction. In a comparative study of labeling an antibody with fluorescent dyes, the TFP ester demonstrated faster initial reaction kinetics and reached a higher degree of labeling compared to the NHS ester under the same conditions. This suggests that for time-sensitive reactions or when working with limited amounts of the labeling reagent, TFP esters can provide a more efficient and reproducible outcome.

Both TFP and NHS esters react with primary amines to form a highly stable amide bond. There is no significant evidence to suggest a difference in the stability of the final amide linkage itself under physiological conditions. The choice between the two, therefore, primarily hinges on the stability of the activated ester during the conjugation reaction.

Conclusion

For researchers seeking a reliable and efficient method for amine modification, TFP esters present a superior alternative to traditional NHS esters, particularly in applications where hydrolytic stability is a concern. The greater resistance of TFP esters to hydrolysis allows for more controlled and efficient conjugation reactions, often resulting in higher yields of the desired product. While NHS esters remain a viable option, the enhanced performance of TFP esters, especially in aqueous environments and at basic pH, makes them a more robust and often more effective choice for a wide range of bioconjugation applications.

References

A Head-to-Head Comparison of Heterobifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical decision that profoundly impacts the performance, stability, and efficacy of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of various heterobifunctional linkers, supported by experimental data and detailed protocols to inform rational design and selection.

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents containing two different reactive functional groups, which allows for the sequential and controlled conjugation of two distinct molecules.[1] This targeted approach minimizes the formation of undesirable homodimers or polymers, a common issue with homobifunctional linkers.[1] The general structure of a heterobifunctional linker consists of three key components: two distinct reactive end groups and a spacer arm that connects them. The nature of the reactive groups determines the target functional groups on the biomolecules, while the spacer arm influences properties such as solubility, stability, and the distance between the conjugated molecules.

G cluster_0 Heterobifunctional Linker Reactive Group 1 Reactive Group 1 Spacer Arm Spacer Arm Reactive Group 1->Spacer Arm Reactive Group 2 Reactive Group 2 Spacer Arm->Reactive Group 2 G cluster_0 ADC Mechanism of Action (Cleavable Linker) ADC ADC Tumor Cell Tumor Cell ADC->Tumor Cell 1. Binding to Antigen Endosome Endosome Tumor Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Linker Cleavage Cell Death Cell Death Payload->Cell Death 5. Cytotoxicity G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Target Protein Target Protein PROTAC->Target Protein E3 Ligase E3 Ligase PROTAC->E3 Ligase Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation G cluster_0 ADC In Vitro Cytotoxicity Workflow Cell Seeding Cell Seeding ADC Treatment ADC Treatment Cell Seeding->ADC Treatment Incubation Incubation ADC Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination G cluster_0 PROTAC Efficacy Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis SDS-PAGE SDS-PAGE Cell Lysis->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Quantification Quantification Western Blot->Quantification DC50/Dmax Calculation DC50/Dmax Calculation Quantification->DC50/Dmax Calculation

References

Benchmarking Azido-PEG8-acid: A Comparative Guide to Linker Performance in PROTAC Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern drug discovery, with the linker component playing a pivotal role in determining the efficacy of these heterobifunctional molecules. Among the diverse array of available linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties, such as hydrophilicity and biocompatibility.[1] This guide provides a comprehensive performance comparison of Azido-PEG8-acid and other alternative linkers in the formation and function of PROTACs, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of two key moieties—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[2] This linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] An optimal linker length is crucial for facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[4] A linker that is too short may lead to steric hindrance, while an excessively long one might result in a non-productive complex.[3]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs with varying linker lengths and compositions for the well-characterized target protein, Bromodomain-containing protein 4 (BRD4).

Table 1: Impact of PEG Linker Length on BRD4 Degradation (VHL-based PROTACs)

Linker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
Azido-PEG-Acid2>1000<20Synthesized from multiple sources
Azido-PEG-Acid4~150~70Synthesized from multiple sources
This compound 8 ~25 >90
Azido-PEG-Acid12~80~85Synthesized from multiple sources

Note: The data presented is a synthesized representation from multiple sources for comparative purposes and actual values may vary based on specific experimental conditions.

Table 2: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation (CRBN-based PROTACs)

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
PEG8 PEG units0.20 µM>90%
Alkyl9-atom alkyl chainConcentration-dependent decreaseNot specified

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC performance. The following are detailed methodologies for the synthesis of PROTACs using this compound via click chemistry and for the assessment of PROTAC-mediated protein degradation.

Protocol 1: Synthesis of a PROTAC using this compound and Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction for coupling an alkyne-functionalized warhead to an azide-containing linker-E3 ligase ligand complex.

Materials:

  • Alkyne-functionalized warhead (targeting the POI)

  • This compound

  • E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

  • Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, water, brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step 1: Amide Coupling of this compound to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the azide-functionalized E3 ligase ligand-linker construct.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-functionalized E3 ligase ligand-linker from Step 1 (1.0 eq) and the alkyne-functionalized warhead (1.1 eq) in a mixture of DMF and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 to 1.0 eq) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 to 0.2 eq) and, if used, TBTA (0.1 to 0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the quantification of target protein degradation in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response range) or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using lysis buffer and collect the supernatant after centrifugation to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the Western blot.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Alkyne-Warhead Click_Reaction CuAAC Click Chemistry Warhead->Click_Reaction Linker_E3 Azido-PEG8-E3 Ligand Linker_E3->Click_Reaction Purification Purification & Characterization Click_Reaction->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Test Synthesized PROTAC Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Data_Analysis Data Analysis (DC50/Dmax) Western_Blot->Data_Analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG8-acid
Reactant of Route 2
Reactant of Route 2
Azido-PEG8-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.